molecular formula C22H26FN3O5S B1429908 Rosuvastatin dehydro acid CAS No. 1422954-12-8

Rosuvastatin dehydro acid

Cat. No.: B1429908
CAS No.: 1422954-12-8
M. Wt: 463.5 g/mol
InChI Key: NZWJKTHFNLHUJO-IWEPXCJDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rosuvastatin Dehydro Acid (CAS 1422954-12-8) is a significant process-related impurity and degradation product of the lipid-lowering drug Rosuvastatin . It is formally identified as Rosuvastatin EP Impurity K and is monitored as a related substance according to the European Pharmacopoeia monograph for Rosuvastatin tablets to ensure final product quality and safety . This compound is formed during the synthesis of Rosuvastatin and is a key product of its forced degradation, particularly under acidic and oxidative stress conditions . Forced degradation studies are essential for identifying such potential degradation products and are instrumental in developing stable pharmaceutical formulations and establishing appropriate storage conditions . The structural formula of this compound is C22H26FN3O5S, with a molecular weight of 463.5 g/mol . Its IUPAC name is (2Z,5S,6E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxyhepta-2,6-dienoic acid . The analysis of Rosuvastatin and its related substances, including this dehydro acid, within complex matrices presents specific analytical challenges. Developing highly selective and sensitive methods, such as HPLC and UHPLC, is crucial for the accurate detection, identification, and quantification of this impurity to achieve adequate resolution from the active pharmaceutical ingredient and other related substances . A comprehensive understanding of this compound's formation mechanisms and its behavior under various conditions is a core research imperative for robust analytical method development and validation in pharmaceutical quality control . This product is intended for research use only and is not approved for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1422954-12-8

Molecular Formula

C22H26FN3O5S

Molecular Weight

463.5 g/mol

IUPAC Name

(2Z,5S,6E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxyhepta-2,6-dienoic acid

InChI

InChI=1S/C22H26FN3O5S/c1-14(2)20-18(13-12-17(27)6-5-7-19(28)29)21(15-8-10-16(23)11-9-15)25-22(24-20)26(3)32(4,30)31/h5,7-14,17,27H,6H2,1-4H3,(H,28,29)/b7-5-,13-12+/t17-/m0/s1

InChI Key

NZWJKTHFNLHUJO-IWEPXCJDSA-N

SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC=CC(=O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/[C@H](C/C=C\C(=O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC=CC(=O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Rosuvastatin Impurity K (CAS 1422954-12-8)

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Characterization, Formation Mechanics, and Analytical Control[1]

Executive Summary

In the high-stakes landscape of HMG-CoA reductase inhibitor development, impurity profiling is not merely a compliance checkbox but a critical determinant of drug safety and stability.[1][2] This guide focuses exclusively on Rosuvastatin Impurity K (CAS 1422954-12-8), chemically identified as the 2Z-Dehydro derivative.[1][3][4] Unlike oxidative impurities, Impurity K arises from a specific elimination pathway—dehydration of the


-hydroxy group—often catalyzed by acidic microenvironments.[1] This document provides a validated technical roadmap for the identification, mechanistic understanding, and chromatographic control of this specific impurity.
Part 1: Chemical Identity & Structural Significance[1]

Rosuvastatin Impurity K represents a significant deviation from the parent molecule's pharmacophore. While Rosuvastatin relies on a 3,5-dihydroxyhept-6-enoic acid side chain for binding to the catalytic site of HMG-CoA reductase, Impurity K lacks the hydroxyl group at the C3 position, replaced by a double bond.[1]

ParameterTechnical Specification
Common Name Rosuvastatin Impurity K (EP Standard)
Chemical Name (2Z,5S,6E)-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-5-hydroxy-2,6-heptadienoic acid
CAS Number 1422954-12-8
Molecular Formula

Molecular Weight 463.52 g/mol
Structural Feature Conjugated diene system (C2=C3 and C6=C7) resulting from C3-OH dehydration.[1]

Critical Insight: The "2Z" designation is crucial. The elimination reaction creates a new double bond at C2. The Z (cis) configuration suggests a specific transition state during elimination, distinct from the thermodynamically more stable E isomer. This stereochemical nuance is vital for accurate HPLC peak assignment.

Part 2: Mechanistic Formation Pathway[1]

The formation of CAS 1422954-12-8 is a classic acid-catalyzed


-elimination .[1] This pathway is particularly treacherous during stability testing and method development because it can occur in situ—meaning the analytical method itself can generate the impurity if the diluent or mobile phase is too acidic.
The Elimination Cascade
  • Protonation: The hydroxyl group at C3 is protonated by an acidic donor (

    
    ), converting a poor leaving group (-OH) into an excellent one (
    
    
    
    ).[1]
  • Elimination (

    
     or 
    
    
    
    ):
    Water is eliminated. To maintain conjugation with the carbonyl at C1, the double bond forms between C2 and C3.
  • Resonance Stabilization: The resulting structure is a heptadienoic acid, stabilized by conjugation, but the loss of the 3-OH group abolishes HMG-CoA reductase inhibitory activity.

FormationPathway cluster_conditions Critical Factors Rosuvastatin Rosuvastatin Calcium (3,5-Dihydroxy Acid) Protonation Acidic Microenvironment (Protonation of C3-OH) Rosuvastatin->Protonation pH < 4.0 Transition Transition State (Loss of H2O) Protonation->Transition Heat/Time ImpurityK Impurity K (CAS 1422954-12-8) (2Z-Dehydro Diene) Transition->ImpurityK Stabilization Acidic Diluents Acidic Diluents High Column Temp High Column Temp Protich Solvents Protich Solvents

Caption: Acid-catalyzed dehydration pathway converting Rosuvastatin to Impurity K via C3-OH elimination.[1]

Part 3: Analytical Strategy & Control[2][5]

Detecting Impurity K requires a method capable of separating the diene (Impurity K) from the parent statin and the lactone form. Because Impurity K possesses an extended conjugated system compared to Rosuvastatin, it often exhibits a bathochromic shift (red shift) in its UV absorption spectrum.

3.1 Artifact Avoidance Protocol

Warning: Standard acidic mobile phases (e.g., 0.1% TFA) can induce the formation of Impurity K on the column, leading to "ghost peaks" or artificially high impurity counts.

  • Diluent Choice: Use a neutral or slightly basic buffer (pH 7.[1]0) for sample preparation. Avoid pure acetonitrile or acidic water.

  • Column Temperature: Maintain

    
    . Higher temperatures accelerate on-column dehydration.[1]
    
3.2 Recommended HPLC Methodology

This protocol is optimized to separate the 2Z-dehydro impurity from the main peak and the lactone.

ParameterCondition
Column C18 High-Resolution (e.g., Waters ACQUITY BEH C18, 100mm x 2.1mm, 1.7µm)
Mobile Phase A 0.1% Formic Acid in Water (pH adjusted to 4.0 with Ammonium Formate)
Mobile Phase B Acetonitrile / Methanol (50:50 v/v)
Flow Rate 0.3 mL/min (UPLC) or 1.0 mL/min (HPLC)
Detection UV @ 242 nm (Rosuvastatin max) and 254 nm (Impurity K enhanced)
Column Temp 25°C (Strict control)
3.3 Method Validation Logic

To ensure the method is detecting real Impurity K and not generating it, perform a "Diluent Stability Study."

MethodValidation cluster_specificity Specificity & Artifact Check Start Method Validation Initiation Step1 Prepare Sample in Neutral Diluent Start->Step1 Step2 Inject Immediately (T=0) Step1->Step2 Step3 Store Sample 24h @ RT Step2->Step3 Decision Impurity K Increases? Step3->Decision ResultA Method Induces Degradation (REJECT) Decision->ResultA Yes ResultB Stable Method (PROCEED) Decision->ResultB No

Caption: Validation workflow to rule out on-column generation of Impurity K during analysis.

Part 4: Synthesis and Isolation for Standards

For quantitative analysis, a reference standard of Impurity K is required. Since it is a dehydration product, it can be synthesized via controlled acid hydrolysis.

Synthesis Protocol:

  • Starting Material: Dissolve pure Rosuvastatin Calcium in Acetonitrile/Water (1:1).

  • Acidification: Add dilute Hydrochloric Acid (1N) dropwise until pH reaches ~2.0.

  • Reflux: Heat gently at 40-50°C for 2-4 hours. Monitor via TLC or HPLC.

    • Note: Overheating will push the reaction toward the Lactone form. You want to stop at the Dehydro (open ring) stage.

  • Purification: Neutralize with Sodium Bicarbonate. Extract with Ethyl Acetate. Purify via Preparative HPLC using a C18 column and a neutral mobile phase gradient.

  • Characterization: Confirm structure via 1H-NMR (look for alkene protons at C2/C3) and Mass Spectrometry (m/z 464 [M+H]+).

Part 5: Regulatory Context (ICH Q3A/B)[1]

Under ICH Q3A(R2) guidelines, Impurity K is considered a degradation product .

  • Reporting Threshold: > 0.05%

  • Identification Threshold: > 0.10% (requires structural confirmation if exceeded).

  • Qualification Threshold: > 0.15% (requires safety data).[1]

Field Note: Because Impurity K involves the loss of the pharmacophore (the hydroxy acid), it is generally considered less potent than the parent drug, but its conjugated structure raises alerts for potential genotoxicity (though typically cleared in statins). Strict control is required to ensure potency of the final dosage form.

References
  • European Medicines Agency (EMA). ICH Q3A (R2) Impurities in new drug substances.[5][6] (2006).[1][5][6][7] Retrieved from [Link]

  • National Institutes of Health (NIH) - PMC. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile. (2023).[1][8][9][10] Retrieved from [Link]

  • Chemical Papers. Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone. (2023).[1][8][9][10] Retrieved from [Link][1][10]

Sources

Technical Guide: Rosuvastatin Impurities – Dehydro Acid vs. Lactone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development and stability profiling of Rosuvastatin Calcium, two impurities dominate the degradation landscape: the Rosuvastatin Lactone and the Rosuvastatin Dehydro Acid . While both arise from the instability of the dihydroxyheptenoic acid side chain, they represent fundamentally different chemical pathways—cyclization versus elimination .

This guide dissects the mechanistic, analytical, and regulatory divergences between these two species. For the analytical scientist, distinguishing them is not merely a matter of retention time; it requires understanding that the Lactone is a dynamic, pH-dependent artifact, whereas the Dehydro acid is a stable, irreversible degradation product.

Part 1: Structural & Mechanistic Divergence

The Parent Molecule Vulnerability

Rosuvastatin contains a critical pharmacophore: the (3R,5S)-3,5-dihydroxyhept-6-enoic acid side chain. This structure mimics the HMG-CoA substrate but is chemically fragile.

  • Vulnerability A (Carboxyl/Hydroxyl Proximity): The C1-carboxyl and C5-hydroxyl groups are positioned perfectly for intramolecular esterification (Lactonization).

  • Vulnerability B (Allylic/Benzylic Sensitivity): The hydroxyl groups, particularly at C3, are susceptible to protonation and subsequent elimination of water (

    
    -elimination), creating a conjugated system.
    
Rosuvastatin Lactone (The Cyclic Ester)
  • Chemical Name: Rosuvastatin-5S-Lactone.

  • Mechanism: Acid-catalyzed intramolecular condensation. The reaction is an equilibrium process driven by low pH and removed water.

  • Key Characteristic: Reversibility . In basic or neutral aqueous media (pH > 6), the lactone ring hydrolyzes back to the parent acid. This makes it a "chameleon" in LC analysis.

This compound (The Elimination Product)
  • Chemical Name: (2E,5R,6E)-3-Dehydroxy Rosuvastatin (often cited as Rosuvastatin Impurity C or related diene).

  • Mechanism: Acid-catalyzed dehydration or photo-induced elimination. The C3-hydroxyl group is protonated and leaves as water, forming a double bond between C2 and C3.

  • Key Characteristic: Irreversibility . The formation of the conjugated diene system (extending the conjugation from the heptenoic chain) is thermodynamically stable and does not revert to the parent structure.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways leading to these impurities.

Rosuvastatin_Degradation cluster_0 Key Difference Parent Rosuvastatin Calcium (Parent Acid) Intermediate Protonated Intermediate (Unstable) Parent->Intermediate Acidic pH / H+ Dehydro This compound (Conjugated Diene) Parent->Dehydro Light / Oxidative Stress Lactone Rosuvastatin Lactone (Cyclic Ester) Intermediate->Lactone -H2O (Cyclization) Reversible (pH > 6) Intermediate->Dehydro -H2O (Elimination) Irreversible Lactone->Parent Hydrolysis (OH-) Lactone = Equilibrium Lactone = Equilibrium Dehydro = Permanent Dehydro = Permanent

Caption: Divergent degradation pathways. The Lactone pathway is reversible (equilibrium-driven), while the Dehydro pathway leads to a permanent structural change via elimination.

Part 2: Analytical Characterization (HPLC/UPLC)

Distinguishing these impurities requires precise control of chromatographic conditions. The Lactone is significantly less polar than the parent, while the Dehydro acid exhibits distinct spectral properties due to extended conjugation.

Physicochemical Comparison Table
FeatureRosuvastatin LactoneThis compound
Polarity Non-polar (Loss of ionic charge)Moderate (Retains -COOH, loses -OH)
RRT (Typical C18) ~1.8 – 2.2 (Late Eluter)~1.2 – 1.5 (Elutes after parent)
UV Max (

)
Similar to Parent (~242 nm)Red-shifted (Bathochromic shift) due to diene
pH Stability Unstable in basic/neutral diluentsStable across pH range
Artifact Risk High: Can form on-column if mobile phase is acidicLow: Formed primarily during storage/stress
Detection Standard UV / MS (+ve mode)Standard UV / MS (+ve/-ve mode)
The "Ghost Peak" Phenomenon (Lactone Specific)

A common analytical error occurs when analyzing Rosuvastatin in acidic mobile phases (e.g., pH 2.0 phosphate buffer).

  • The Problem: The parent drug may partially cyclize during the run or in the autosampler if the diluent is acidic. This leads to an artificially high Lactone value and low assay value.

  • The Solution: Use a neutral or slightly basic diluent (e.g., Water:Acetonitrile with Ammonium Acetate) and maintain mobile phase pH > 3.0 where possible, or keep autosampler temperature low (4°C).

Part 3: Experimental Protocols

Protocol: Differentiating Impurities via Forced Degradation

This protocol is designed to force the generation of both impurities to establish system suitability and retention times.

Reagents:

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (

    
    )
    
  • Quartz UV Cell (for photolysis)

Workflow:

  • Acid Stress (Favors Lactone & Dehydro):

    • Prepare a 1 mg/mL solution of Rosuvastatin in Acetonitrile:0.1 N HCl (50:50).

    • Heat at 60°C for 2 hours.

    • Result: This condition aggressively forms the Lactone . Extended heating will eventually produce the Dehydro acid via elimination.

  • Base Stress (Differentiation Step):

    • Take an aliquot of the Acid Stress sample.

    • Neutralize with 0.1 N NaOH and add excess base (pH ~10).

    • Stir at room temperature for 30 minutes.

    • Observation: The Lactone peak will disappear (hydrolyze back to parent). The Dehydro peak will remain unchanged. This is the confirmatory test.

  • Photolytic Stress (Favors Dehydro):

    • Expose a 1 mg/mL solution (in neutral diluent) to 1.2 million lux hours (ICH Q1B conditions).

    • Result: Significant increase in Dehydro impurities and other oxidative degradants, with minimal Lactone formation compared to acid stress.

LC-MS Identification Workflow

To definitively identify the Dehydro impurity (which has lost water), Mass Spectrometry is required.

  • Parent [M+H]+: 482.15 Da

  • Lactone [M+H]+: 464.14 Da (Loss of

    
     = 18 Da)
    
  • Dehydro Acid [M+H]+: 464.14 Da (Loss of

    
     = 18 Da)
    

The Isobaric Challenge: Both impurities have the same mass (Parent - 18).

  • differentiation: You must rely on fragmentation (MS/MS) and Retention Time .

    • Lactone MS/MS: Often shows fragments related to the opening of the lactone ring or loss of the ester group.

    • Dehydro MS/MS: Shows stable fragments characteristic of the conjugated diene chain.

Part 4: Biological Impact & Control Strategy

Toxicology and Safety (ICH M7/Q3A)
  • Lactone: Often considered a metabolite. In vivo, statin lactones can be metabolized by CYP enzymes. While not typically genotoxic, high levels indicate poor product stability.

  • Dehydro Acid: As a conjugated system, it must be evaluated for reactivity. However, in the context of Rosuvastatin, it is generally treated as a standard degradation impurity (ICH Q3B limits apply: typically <0.2% or <0.15% depending on dose).

Control Strategy Decision Tree

Use this logic to control these impurities in the final drug product.

Control_Strategy Start Impurity Control Strategy Check_pH Is Formulation pH < 5.0? Start->Check_pH Risk_Lactone HIGH RISK: Lactone Formation Check_pH->Risk_Lactone Yes Risk_Dehydro Risk: Dehydro / Oxidative Check_pH->Risk_Dehydro No Mitigation_Lactone Mitigation: 1. Buffer to pH > 6.0 2. Use moisture barrier (Alu/Alu) 3. Avoid acidic excipients Risk_Lactone->Mitigation_Lactone Mitigation_Dehydro Mitigation: 1. Light Protection (Amber vials) 2. Antioxidants 3. Low heat manufacturing Risk_Dehydro->Mitigation_Dehydro

Caption: Decision tree for formulation development. pH control is the primary lever for Lactone, while light/oxidation control manages the Dehydro impurity.

References

  • International Conference on Harmonisation (ICH). (2006). Q3B(R2): Impurities in New Drug Products. Retrieved from [Link]

  • Ghanem, R., et al. (2023).[1] Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions. Chemical Papers.[2][3][1] Retrieved from [Link]

  • Mammone, F. R., et al. (2023).[4] A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations.[4][5][6] Scientia Pharmaceutica. Retrieved from [Link]

  • Trivedi, H. K., & Patel, M. C. (2011). Development and validation of a stability-indicating RP-UPLC method for determination of Rosuvastatin calcium and its related impurities. Journal of Pharmaceutical Analysis. Retrieved from [Link]

Sources

Technical Monograph: Characterization and Control of Rosuvastatin Dehydro Analog

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive characterization of the Rosuvastatin Dehydro Analog , specifically focusing on the 2,3-dehydro derivative (often cataloged as the "Dehydro Analog" in pharmaceutical impurity profiling).

This guide addresses the nomenclature ambiguity common in this field, distinguishing between dehydration (loss of


) and dehydrogenation (loss of 

), and establishes the primary impurity standard used in stability studies.

Executive Summary & Chemical Identity

Subject: Rosuvastatin Dehydro Analog (Rosuvastatin 2,3-Dehydro Impurity) Classification: Degradation Product / Process-Related Impurity Criticality: Stability-indicating impurity monitored under ICH Q3A/B guidelines.

In the context of pharmaceutical reference standards, "Rosuvastatin Dehydro Analog" most frequently refers to the diene derivative resulting from the acid-catalyzed elimination of the C3-hydroxyl group. This molecule represents a dehydrated form of the parent statin, distinct from oxidative metabolites (like 5-oxo-rosuvastatin).

Chemical Specifications Table
FeatureRosuvastatin (Parent)Rosuvastatin Dehydro Analog
Molecular Formula


Molecular Weight 481.54 g/mol 463.52 g/mol
Mass Difference Reference-18.02 Da (Loss of

)
CAS Number 287714-41-4 (Calcium)1659301-59-3 (Generic/Na salt) 1422954-12-8 (2Z-isomer)
IUPAC Name (3R,5S,6E)-7-[4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid(5S,6E)-7-[4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-5-hydroxyhepta-2,6-dienoic acid
Structural Change 3,5-Dihydroxy heptenoic acid chain2,3-Diene formation (Conjugated system)

Expert Note on Nomenclature: While "Dehydro" strictly implies the loss of hydrogen (


), the pharmaceutical industry frequently uses this term for this specific impurity (

) because the formation of the double bond "de-hydrogenates" the alpha/beta carbons relative to the saturated chain, coincident with water loss. Do not confuse this with Rosuvastatin 5-Oxo (

, MW 479.5), which is an oxidative degradant.

Mechanistic Formation Pathways

Understanding the causality of formation is essential for controlling this impurity during drug substance manufacturing and shelf-life storage.

The Elimination Mechanism

The formation of the Dehydro Analog is primarily driven by acid-catalyzed


-elimination . The C3-hydroxyl group of the heptenoic acid side chain is protonated under acidic conditions (e.g., low pH formulation, acidic mobile phases, or gastric simulation), creating a good leaving group (

).
  • Protonation: The C3-OH group accepts a proton (

    
    ).
    
  • Carbocation/Transition: Loss of water creates a transient cationic character or proceeds via a concerted E2 mechanism.

  • Elimination: A proton is removed from C2, forming a double bond between C2 and C3.

  • Conjugation: The resulting double bond is conjugated with the C1 carbonyl, stabilizing the structure but destroying the statin pharmacophore (HMG-CoA reductase binding requires the 3,5-diol).

Pathway Visualization (DOT)

RosuvastatinDegradation Rosuvastatin Rosuvastatin Calcium (C22H28FN3O6S) MW: 481.54 Intermediate Protonated Intermediate (-OH2+) Rosuvastatin->Intermediate + H+ AcidStress Acidic Stress (pH < 4.0 / Heat) AcidStress->Intermediate Dehydro Rosuvastatin Dehydro Analog (2,3-Diene Impurity) (C22H26FN3O5S) MW: 463.52 Intermediate->Dehydro - H2O (Elimination) Irreversible Lactone Rosuvastatin Lactone (Cyclic Ester) MW: 463.52 Intermediate->Lactone - H2O (Cyclization) Reversible

Figure 1: Mechanistic pathway showing the divergence between Lactone formation (cyclization) and Dehydro Analog formation (elimination), both resulting in a mass loss of 18 Da.[1]

Analytical Profiling & Detection

The Dehydro Analog presents a specific analytical challenge: it is isobaric (same nominal mass) with the Rosuvastatin Lactone impurity. Both have a molecular weight of ~463.5 Da.[2]

Distinction Strategy

To validate the Dehydro Analog, you cannot rely solely on MS1 (parent ion) data. You must use retention time (RT) separation or MS/MS fragmentation patterns.

Recommended UHPLC-MS/MS Protocol

This protocol ensures separation of the Dehydro Analog from the Lactone and the Parent drug.

  • Column: C18 Stationary Phase (e.g., Zorbax Eclipse Plus or BEH C18), 1.7 µm or 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 20% B

    • 2-10 min: Linear ramp to 80% B

    • 10-12 min: Hold 80% B

  • Detection: ESI Positive Mode (+ve).

Mass Spectrometry Parameters
AnalytePrecursor Ion [M+H]+Quantification Transition (m/z)Cone VoltageCollision Energy
Rosuvastatin 482.2482.2

258.1
30 V25 eV
Dehydro Analog 464.2 464.2

270.1
32 V28 eV
Lactone 464.2464.2

258.1
32 V25 eV

Key Diagnostic: The Dehydro Analog often elutes later than the parent Rosuvastatin due to the loss of the polar hydroxyl group and the formation of the conjugated double bond, which increases lipophilicity. The Lactone typically elutes even later.

Analytical Decision Workflow (DOT)

AnalyticalWorkflow Sample Stability Sample (Acid/Heat Stressed) LCMS LC-MS Analysis (ESI+) Sample->LCMS MassCheck Detect m/z 464.2 LCMS->MassCheck Differentiation Differentiation Step MassCheck->Differentiation Found ResultLactone Rosuvastatin Lactone (Reversible with pH) Differentiation->ResultLactone RT > Parent Spectrum matches Lactone ResultDehydro Dehydro Analog (Diene) (Stable/Irreversible) Differentiation->ResultDehydro RT ~ Parent/Late Unique MS2 Fragment

Figure 2: Decision tree for distinguishing isobaric impurities (Lactone vs. Dehydro Analog) during impurity profiling.

Synthesis & Isolation for Standards

To generate this impurity for use as a Reference Standard (RS) in validation:

  • Reagents: Dissolve Rosuvastatin Calcium in Acetonitrile/Water (50:50).

  • Catalyst: Add 1M HCl (Acid hydrolysis).

  • Condition: Reflux at 60°C for 2-4 hours.

  • Purification: The reaction will yield a mixture of Lactone (major) and Dehydro Analog (minor). Use Preparative HPLC to isolate the specific fraction corresponding to the diene.

  • Verification: Confirm structure via 1H-NMR (look for alkene proton signals in the 5.5–6.5 ppm region, distinct from the parent chain).

References

  • USP Store. Rosuvastatin Sodium Dehydro Analog Reference Standard. Retrieved from

  • BOC Sciences. Rosuvastatin Dehydro Analog Product Data. Retrieved from

  • Pharmaffiliates. 2Z, Dehydro Rosuvastatin Impurity Standard. Retrieved from

  • Trivedi, H. K., & Patel, M. C. (2012). Development and validation of a stability-indicating RP-UPLC method for determination of rosuvastatin. Scientia Pharmaceutica. Retrieved from

  • Veeprho. Rosuvastatin Dehydro Acid Structure and Data. Retrieved from

Sources

An In-Depth Technical Guide to the Identification of Rosuvastatin 3-Dehydroxy Impurity in Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for the identification and characterization of the 3-dehydroxy impurity of Rosuvastatin in its Active Pharmaceutical Ingredient (API). It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each methodological choice.

Introduction: The Criticality of Impurity Profiling in Rosuvastatin

Rosuvastatin, a potent HMG-CoA reductase inhibitor, is a cornerstone in the management of hypercholesterolemia.[1][2] The intricate chemical structure of Rosuvastatin, while key to its therapeutic efficacy, also presents challenges in controlling potential impurities that may arise during synthesis or degradation.[2] Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), mandate stringent control over these impurities to ensure the safety and efficacy of the final drug product.[3][4][5]

The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for reporting, identifying, and qualifying impurities in new drug substances and products, respectively.[3][4][6] Organic impurities, which can be starting materials, by-products, intermediates, or degradation products, are of particular concern.[7] The 3-dehydroxy Rosuvastatin is a known process-related and degradation impurity.[8][9] Its structural similarity to the parent API necessitates highly selective analytical methods for its detection and quantification.[10][11]

This guide will delineate a systematic approach to the identification and characterization of this specific impurity, leveraging a multi-technique strategy to ensure data integrity and regulatory compliance.

The Analytical Imperative: A Multi-Modal Approach

No single analytical technique can provide the complete picture required for definitive impurity identification. A robust strategy integrates chromatographic separation with advanced spectroscopic techniques. This multi-modal approach ensures not only the detection and quantification of the impurity but also its unambiguous structural elucidation.

Figure 1: A logical workflow for the identification and control of pharmaceutical impurities.

Phase 1: Detection and Preliminary Identification

The initial step involves the use of a high-resolution chromatographic technique to separate the impurity from the Rosuvastatin API and other potential impurities. Ultra-High-Performance Liquid Chromatography (UHPLC) is the method of choice due to its enhanced speed, sensitivity, and resolution compared to traditional HPLC.[11][12]

UHPLC Method Development: The Pursuit of Resolution

The primary goal of the UHPLC method is to achieve baseline separation of the 3-dehydroxy impurity from Rosuvastatin and all other known impurities.[10][11] Given the structural similarity, this can be challenging.

Table 1: Illustrative UHPLC Method Parameters

ParameterConditionRationale
Column Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm)The C18 stationary phase provides excellent hydrophobic retention for Rosuvastatin and its impurities. The 1.7 µm particle size offers high efficiency and resolution.[10][11]
Mobile Phase Methanol and 0.1% Trifluoroacetic Acid (TFA) in Water (50:50 v/v)An acidic mobile phase is often employed to suppress the ionization of the carboxylic acid group in Rosuvastatin, leading to better peak shape and retention.[12]
Flow Rate 0.5 mL/minOptimized for the column dimensions to ensure efficient separation.
Column Temperature 55 °CElevated temperature can improve peak symmetry and reduce viscosity, leading to lower backpressure.[11]
Detection UV at 240 nmRosuvastatin and its chromophoric impurities exhibit strong absorbance at this wavelength.[11]
Forced Degradation Studies: Unmasking Potential Impurities

To ensure the stability-indicating nature of the analytical method and to generate a sufficient quantity of the 3-dehydroxy impurity for characterization, forced degradation studies are essential.[13][14][15][16] These studies involve subjecting the Rosuvastatin API to harsh conditions to accelerate its degradation.

Experimental Protocol: Forced Degradation of Rosuvastatin API

  • Acid Hydrolysis: Dissolve Rosuvastatin API in a suitable solvent and add 0.1 N HCl. Heat the solution at 80°C for 2 hours.

  • Base Hydrolysis: Dissolve Rosuvastatin API in a suitable solvent and add 0.1 N NaOH. Heat the solution at 80°C for 2 hours.

  • Oxidative Degradation: Dissolve Rosuvastatin API in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid Rosuvastatin API to a temperature of 105°C for 10 days.[17]

  • Photolytic Degradation: Expose the Rosuvastatin API solution to UV light (254 nm) and visible light for a defined period.[17]

  • Analysis: Analyze all stressed samples using the developed UHPLC method to observe the formation of degradation products.

The 3-dehydroxy impurity is often observed as a degradation product under these stress conditions, particularly in acidic and oxidative environments.[8][14]

Phase 2: Isolation and Structural Elucidation

Once the impurity is detected and its formation is understood through forced degradation, the next critical step is its isolation and definitive structural characterization.

Preparative HPLC: Purifying the Impurity

To obtain a sufficient quantity of the 3-dehydroxy impurity for spectroscopic analysis, preparative HPLC is employed. The conditions are scaled up from the analytical UHPLC method, using a larger column and a higher flow rate. The fraction corresponding to the impurity peak is collected, and the solvent is evaporated to yield the isolated impurity.[17]

Mass Spectrometry: Unveiling the Molecular Weight

Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly tandem mass spectrometry (LC-MS/MS) are powerful tools for determining the molecular weight and fragmentation pattern of the impurity.[1][16][17]

Experimental Protocol: LC-MS/MS Analysis

  • Instrumentation: Couple the UHPLC system to a tandem quadrupole or a Quadrupole Time-of-Flight (QToF) mass spectrometer.[12]

  • Ionization: Utilize an electrospray ionization (ESI) source in positive ion mode.

  • MS Scan: Perform a full scan to determine the molecular ion ([M+H]⁺) of the impurity. The 3-dehydroxy Rosuvastatin is expected to have a molecular weight of 465.5 g/mol , corresponding to the loss of a water molecule (18 Da) from Rosuvastatin (MW 483.5 g/mol ).

  • MS/MS Fragmentation: Select the molecular ion of the impurity and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern. This pattern can be compared to that of the Rosuvastatin standard to identify structural similarities and differences.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Confirmation

NMR spectroscopy provides detailed information about the chemical structure of a molecule.[18][19] For impurity identification, ¹H NMR and ¹³C NMR are indispensable.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve the isolated impurity in a suitable deuterated solvent, such as DMSO-d₆.[20]

  • ¹H NMR: Acquire a ¹H NMR spectrum. The absence of the proton signal corresponding to the hydroxyl group at the 3-position of the heptenoic acid side chain, and the appearance of new olefinic proton signals, would be indicative of the 3-dehydroxy structure.

  • ¹³C NMR: Acquire a ¹³C NMR spectrum to confirm the changes in the carbon skeleton.

  • 2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish the connectivity between protons and carbons, providing unambiguous structural confirmation.

Figure 2: Structural relationship between Rosuvastatin and its 3-dehydroxy impurity.

Conclusion: Ensuring API Quality through Rigorous Science

The identification and characterization of the 3-dehydroxy impurity in Rosuvastatin API is a multi-faceted process that demands a deep understanding of analytical chemistry and regulatory expectations. By adopting a systematic approach that combines high-resolution chromatography with advanced spectroscopic techniques, and by grounding every experimental choice in sound scientific principles, pharmaceutical scientists can ensure the quality, safety, and efficacy of this vital medication. This in-depth guide provides a robust framework for achieving this critical objective.

References

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25).
  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (2025, October 7).
  • Mammone, F. R., Zanitti, L., Puxeddu, M., La Regina, G., Silvestri, R., Borioni, A., & Cirilli, R. (2023). A novel validated UHPLC method for the estimation of rosuvastatin and its complete impurity profile in tablet formulations. I.R.I.S.
  • European Medicines Agency. (2006, June 1). ICH Q3B (R2) Impurities in new drug products - Scientific guideline.
  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
  • Mammone, F. R., Zanitti, L., Puxeddu, M., La Regina, G., Silvestri, R., Borioni, A., & Cirilli, R. (2023). A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations. PMC.
  • Analytical Methods for the Determination of Rosuvastatin in Pharmaceutical Formulations and Biological Fluids: A Critical Review. (2018, March 13).
  • ICH. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).
  • Reddy, G. V. R., Reddy, B. V., Haque, S. W., Gautam, H. D., & Kumar, P. (2010). Development and validation of a stability-indicating UPLC method for rosuvastatin and its related impurities in pharmaceutical dosage forms. SciELO.
  • Power, J. (2016). New NMR Tools for Impurity Analysis. University of Manchester.
  • Mehta, T. N., Patel, A. K., Kulkarni, G. M., & Suubbaiah, G. (2005). Determination of Rosuvastatin in the Presence of Its Degradation Products by a Stability-Indicating LC Method. ResearchGate.
  • Mehta, T. N., Patel, A. K., Kulkarni, G. M., & Suubbaiah, G. (2005). Determination of rosuvastatin in the presence of its degradation products by a stability-indicating LC method. SciSpace.
  • Mehta, T. N., Patel, A. K., Kulkarni, G. M., & Suubbaiah, G. (2019). Determination of Rosuvastatin in the Presence of Its Degradation Products by a Stability-Indicating LC Method. Oxford Academic.
  • Ali, R. W., et al. (2016). Identification, isolation, characterization and quantification of a new impurity in rosuvastatin calciumtablet dosage form. TSI Journals.
  • Forced Degradation Study of Rosuvastatin and Teneligliptin, Characterisation of Its Degradation Products by Various Analytical Techniques: A Review. (2023, September 1). International Journal of Pharmaceutical Sciences and Research.
  • Veeprho. Rosuvastatin Dehydro Acid.
  • Veeprho. Rosuvastatin Impurity 236.
  • Mammone, F. R., et al. (2023). A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations. ResearchGate.
  • LC-MS/MS analysis of rosuvastatin in rat plasma two peaks. (2023, September 9). Chemistry Stack Exchange.
  • MS/MS spectra of degradation impurity. ResearchGate.
  • nanoUPLC-QTOF-MS/MS determination of rosuvastatin degradation products generated by gamma radiation in aqueous solution. SSRN.
  • Li, X., Cai, Z., Pan, J., Hao, Q., & Zhou, W. (2020). Synthesis of the Related Substances of Rosuvastatin. Chinese Pharmaceutical Journal, 55(12), 985-989.
  • Mehta, T. N., Patel, A. K., Kulkarni, G. M., & Suubbaiah, G. (2005). Determination of rosuvastatin in the presence of its degradation products by a stability-indicating LC method. PubMed.
  • A Detailed Overview of Rosuvastatin Impurities: EP, USP, and Global Guidelines. (2024, December 12).
  • Dikmen, N., & Uslu, B. (2021). The application of qNMR for the determination of rosuvastatin in tablet form. ResearchGate.
  • Dikmen, N., & Uslu, B. (2020). The application of qNMR for the determination of rosuvastatin in tablet form. TÜBİTAK Academic Journals.
  • Structural identification and estimation of Rosuvastatin calcium related impurities in Rosuvastatin calcium tablet dosage form. (2016, November 11). ResearchGate.
  • BOC Sciences. Rosuvastatin dehydro analog.

Sources

Methodological & Application

Application Note: High-Resolution Stability-Indicating Assay for Rosuvastatin and Dehydro Impurity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the separation of Rosuvastatin Calcium (RSV) from its critical degradation products, specifically the Dehydro Rosuvastatin impurity. While Rosuvastatin is susceptible to acid-catalyzed lactonization, the dehydro impurity (often generated via oxidative stress or photolysis) presents a unique separation challenge due to its structural similarity and conjugated diene system. This protocol provides a self-validating workflow to ensure resolution (


) between the parent peak, the anti-isomer, and the dehydro impurity.

Scientific Rationale & Chemical Basis[1]

The Dehydro Impurity Challenge

Rosuvastatin contains a dihydroxy heptenoic acid side chain.[1] Under specific stress conditions—particularly oxidation and photolysis—the molecule undergoes an elimination reaction or oxidative dehydrogenation, resulting in Dehydro Rosuvastatin (often designated as Impurity B in pharmacopeial contexts).

  • Chemical Mechanism: The formation involves the introduction of an additional double bond into the heptenoic acid side chain, creating a conjugated diene system.

  • Chromatographic Implication: The dehydro impurity possesses a planar geometry and slightly altered hydrophobicity compared to the parent. In standard C18 chemistries at neutral pH, it often co-elutes with the parent or the anti-isomer.

  • Solution: To achieve baseline separation, we utilize a low pH (2.5) mobile phase. This suppresses the ionization of the carboxylic acid moieties (

    
    ), forcing the analytes into their neutral, more hydrophobic states, which maximizes interaction with the stationary phase and enhances selectivity based on the diene structure.
    
Degradation Pathway Visualization

DegradationPathway RSV Rosuvastatin (Parent) Lactone Rosuvastatin Lactone RSV->Lactone Acid Hydrolysis (-H2O) Dehydro Dehydro Rosuvastatin RSV->Dehydro Oxidation / Photolysis (-2H) Anti Anti-Isomer RSV->Anti Photolysis (Isomerization) Oxides N-Oxides RSV->Oxides Oxidation (+O)

Figure 1: Simplified degradation pathway of Rosuvastatin showing primary impurities including the Dehydro form.

Experimental Methodology

Chromatographic Conditions

The following conditions have been optimized to resolve the Dehydro impurity (typically eluting after the parent peak in this system) from the Lactone and Anti-isomer.

ParameterSpecificationRationale
Column C18,

mm, 5 µm (e.g., Kromasil or equivalent)
High surface area required for resolution of isomers.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterLow pH (approx 2.0-2.5) suppresses silanol activity and acid ionization.
Mobile Phase B Acetonitrile : Methanol (50:50 v/v)Methanol modifies selectivity for the polar impurities; ACN reduces backpressure.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[2]
Column Temp

Ambient temperature prevents thermal degradation during the run.
Detection UV @ 242 nmMax absorption for the pyrimidine core; sensitive for dehydro form.
Injection Vol 20 µLHigh volume to detect trace impurities (LOQ).
Gradient Program

A gradient is strictly required. Isocratic methods often fail to elute the non-polar Lactone within a reasonable time or fail to resolve the Dehydro impurity from the parent.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.06535Equilibration
15.03565Linear Gradient
20.01090Wash (Elute Lactone)
25.06535Re-equilibration
30.06535End

Forced Degradation Protocol (Generation of Impurities)

To validate the method's specificity, you must generate the Dehydro impurity in situ.

Oxidative Stress (Target: Dehydro & N-Oxides)
  • Weigh 10 mg of Rosuvastatin Calcium into a 50 mL volumetric flask.

  • Add 5 mL of 3% Hydrogen Peroxide (

    
    ) .
    
  • Heat at

    
     for 2 hours (or ambient for 24 hours).
    
  • Note: This condition aggressively promotes the formation of the Dehydro impurity and N-oxides.

  • Neutralize/Quench and dilute to volume with Mobile Phase.

Photolytic Stress (Target: Dehydro & Anti-Isomer)
  • Prepare a 1 mg/mL solution of Rosuvastatin in Methanol.

  • Expose to UV light (254 nm) in a photostability chamber for 12–24 hours.

  • Observation: This pathway favors the Anti-isomer and Dehydro degradation products.

Acid Stress (Target: Lactone)
  • Add 5 mL of 0.1 N HCl to 10 mg drug substance.

  • Reflux at

    
     for 4 hours.
    
  • Result: Significant conversion to Rosuvastatin Lactone (less polar, late eluting).

Method Validation Workflow

The following workflow ensures the method is "Stability-Indicating"—meaning it can accurately quantify the active drug without interference from degradation products.

ValidationWorkflow Start Start Validation Stress Perform Forced Degradation (Acid, Base, Ox, Light) Start->Stress Inject Inject Stressed Samples Stress->Inject CheckRes Check Resolution (Rs) Parent vs. Dehydro > 1.5? Inject->CheckRes MassBalance Calculate Mass Balance (Assay + Impurities = 100% +/- 5%) CheckRes->MassBalance Yes Fail Optimize Gradient/pH CheckRes->Fail No Pass Method Validated MassBalance->Pass Fail->Inject Retry

Figure 2: Validation decision tree for ensuring specificity against the Dehydro impurity.

Results & Discussion

Expected Retention Times (Relative)

Using the described C18/TFA method, the elution order is typically:

ComponentRelative Retention Time (RRT)Characteristics
Oxidative Degradants (Polar) 0.3 – 0.6Early eluting N-oxides.
Rosuvastatin (Parent) 1.00Sharp peak, tailing factor < 1.5.
Anti-Isomer ~1.10Critical pair; requires high efficiency.
Dehydro Impurity ~1.20 - 1.35 Target Impurity. Elutes after parent.
Rosuvastatin Lactone ~2.10Late eluting, non-polar.
Troubleshooting the Dehydro Separation

If the Dehydro peak co-elutes with the Anti-isomer or Parent :

  • Decrease pH: Lowering pH from 3.0 to 2.0 often increases the retention of the Dehydro form relative to the parent due to protonation kinetics.

  • Adjust Methanol/ACN Ratio: Increasing the Methanol fraction (while keeping total organic constant) often improves selectivity for the conjugated diene system of the Dehydro impurity.

References

  • Trivedi, H. K., & Patel, M. C. (2012). Development and validation of a stability-indicating RP-UPLC method for determination of Rosuvastatin and its related impurities in pharmaceutical dosage forms. Scientia Pharmaceutica. Link

  • Mehta, T. N., et al. (2005). Determination of Rosuvastatin in the Presence of Its Degradation Products by a Stability-Indicating LC Method. Journal of AOAC International. Link

  • Suares, D., et al. (2016).[3] Stability-Indicating Assay Method for Determination of Rosuvastatin in Nano-Formulation and Pharmaceutical Dosage form By RP-HPLC. International Journal of PharmTech Research. Link

  • Reddy, G. V., et al. (2011). New Stability Indicating RP-HPLC Method for the Determination of Rosuvastatin Calcium in Pure and Pharmaceutical Formulations. Journal of Pharmacy Research. Link

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[4][5][6] Link

Sources

Sample preparation for Rosuvastatin impurity profiling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Sample Preparation Protocol for Rosuvastatin Calcium Impurity Profiling

Executive Summary & Core Directive

Rosuvastatin Calcium is a synthetic lipid-lowering agent (HMG-CoA reductase inhibitor) characterized by significant structural lability. Unlike stable solid-dosage forms, solubilized Rosuvastatin is highly susceptible to interconversion into its lactone form (Rosuvastatin Lactone) under acidic conditions and photodegradation upon light exposure.

The Critical Failure Point: Standard generic sample preparation protocols often induce artifactual impurities. Specifically, using unbuffered acidic diluents or uncontrolled sonication temperatures can artificially inflate the quantitation of Impurity C (Lactone) and Impurity B (Anti-isomer) , leading to false Out-of-Specification (OOS) results.

This guide provides a scientifically grounded, self-validating protocol designed to freeze the impurity profile at the moment of sampling, ensuring that the data reflects the product's quality, not the method's instability.

Chemical Basis of Instability

To design a robust protocol, one must understand the degradation mechanisms. Rosuvastatin contains a dihydroxy heptenoic acid side chain.[1][2]

  • Lactonization (Acid-Catalyzed): In the presence of hydronium ions (low pH) or anhydrous aprotic solvents, the carboxylic acid tail cyclizes with the hydroxyl group to form a five-membered lactone ring. This is an equilibrium reaction.

  • Oxidation: The fluorophenyl group and the alkene chain are susceptible to oxidative attack, forming 5-oxo Rosuvastatin .

  • Photolysis: Exposure to UV/Visible light generates diastereomeric cyclic products (photodegradants).

Visualization: Degradation Pathways

Rosuvastatin_Degradation Rosuvastatin Rosuvastatin Calcium (Active API) Lactone Impurity C (Lactone Form) Rosuvastatin->Lactone Acidic pH / Aprotic Solvent (Reversible) AntiIsomer Impurity B (Anti-isomer) Rosuvastatin->AntiIsomer Epimerization OxoImpurity 5-Oxo Impurity (Oxidation) Rosuvastatin->OxoImpurity Oxidative Stress PhotoImp Photodegradants (Cyclic products) Rosuvastatin->PhotoImp UV/Vis Light Lactone->Rosuvastatin Basic pH / Hydrolysis

Figure 1: Primary degradation pathways of Rosuvastatin. Note the reversible equilibrium with the Lactone form, which is the primary target of sample preparation control.

Strategic Protocol Design

Diluent Selection: The "Aprotic vs. Protic" Balance

The choice of diluent is the single most critical variable.

  • Avoid Pure Acetonitrile: While excellent for solubility, pure acetonitrile (aprotic) accelerates lactonization if any trace acid is present.

  • Recommended Diluent: Water:Acetonitrile (75:25 v/v) or Buffered Mobile Phase (pH 6.8) .

    • Why: Water acts as a protic solvent that shifts the equilibrium away from the lactone (hydrolysis favors the open acid form). A neutral pH buffer locks the structure in its stable salt form.

Temperature Control
  • Thermolability: Rosuvastatin degrades at elevated temperatures.[3]

  • Control: Sonication baths must be temperature-controlled. If the bath temperature exceeds 25°C, ice must be added.

Material Compatibility
  • Filter Selection: Nylon filters can sometimes adsorb active pharmaceutical ingredients (APIs). PTFE (Hydrophilic) or PVDF filters are recommended. Always discard the first 2-3 mL of filtrate (filter saturation).

Detailed Experimental Protocols

Reagents & Equipment
  • Reagents: Acetonitrile (HPLC Grade), Milli-Q Water, Trifluoroacetic Acid (for Mobile Phase only), Sodium Hydroxide/Hydrochloric Acid (for pH adjustment).

  • Diluent A: Water:Acetonitrile (75:25 v/v).[4]

  • Diluent B (Alternative for high-stability): 0.05M Phosphate Buffer (pH 6.8):Methanol (50:50 v/v).

Drug Substance (API) Preparation
  • Weighing: Accurately weigh 25.0 mg of Rosuvastatin Calcium into a 50 mL amber volumetric flask (Amber glass prevents photolysis).

  • Dissolution: Add 30 mL of Diluent A .

  • Dispersion: Sonicate for 5 minutes. Check bath temp < 25°C.

  • Make up: Dilute to volume with Diluent A. Mix well.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter, discarding the first 3 mL. Transfer to an amber HPLC vial.

Drug Product (Tablet) Preparation

This workflow handles the excipient matrix which can trap the API.

SamplePrep_Workflow Start 20 Tablets (Weigh & Determine Avg Weight) Grind Grind to Fine Powder (Mortar & Pestle) Start->Grind Weigh Weigh Powder Eq. to 25 mg Rosuvastatin Grind->Weigh Flask Transfer to 100 mL Amber Volumetric Flask Weigh->Flask AddDiluent Add 60 mL Diluent (Water:ACN 75:25) Flask->AddDiluent Sonicate Sonicate 20 mins (Temp < 25°C) AddDiluent->Sonicate Cool Cool to Room Temp & Dilute to Volume Sonicate->Cool Centrifuge Centrifuge (3500 RPM, 10 min) Cool->Centrifuge Filter Filter Supernatant (0.45 µm PTFE) Centrifuge->Filter

Figure 2: Step-by-step extraction workflow for Rosuvastatin tablets, emphasizing temperature control and clarification.

Step-by-Step Narrative:

  • Crushing: Grind 20 tablets to a fine, homogeneous powder.

  • Transfer: Weigh powder equivalent to 25 mg Rosuvastatin into a 100 mL amber volumetric flask.

  • Initial Dispersion: Add 10 mL of water (to dissolve soluble excipients) and swirl.

  • Solvent Addition: Add 50 mL of Acetonitrile. Note: This sequence (Water then ACN) prevents "gumming" of certain polymer excipients.

  • Extraction: Sonicate for 20 minutes with intermittent shaking. Critical: Monitor temperature. If the water bath warms up, replace with cold water.

  • Clarification: Dilute to volume with water. Centrifuge a portion at 3500 RPM for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE filter.

Method Context & Validation

While this guide focuses on sample prep, the downstream HPLC conditions affect the stability of the sample in the autosampler.

  • Autosampler Stability: The sample tray should be maintained at 4°C - 10°C . Room temperature storage in the autosampler for >12 hours can lead to a 0.1% - 0.3% increase in Lactone impurity.

  • Chromatographic Conditions (Reference):

    • Column: C18 (e.g., Acquity BEH or Sunfire), 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase: Gradient of 0.1% Trifluoroacetic Acid (TFA) in Water (A) and Acetonitrile (B).

    • Note: The acidic mobile phase is necessary for peak shape and separation, but because the residence time on the column is short (<20 min), on-column degradation is negligible compared to pre-injection degradation in the vial.

Data Summary: Stability of Rosuvastatin in Different Diluents (24h)
Diluent SystempHLactone Formation (24h, RT)Recommendation
100% Acetonitrile N/AHigh (> 1.0%)Do Not Use
Water:ACN (50:50) ~6.0Moderate (0.2 - 0.5%)Use with Caution
Water:ACN (75:25) ~6.5Low (< 0.1%)Recommended
Buffer pH 6.8:MeOH 6.8Negligible (< 0.05%)Ideal for Long Runs

Troubleshooting Guide

ObservationRoot CauseCorrective Action
High Lactone Peak Sample diluent too acidic or autosampler too warm.Check diluent pH.[5] Ensure autosampler is at 5°C.
Ghost Peaks Photodegradation.Use amber glassware strictly. Limit exposure to overhead lab lights.
Low Recovery (Tablets) Incomplete extraction or filter adsorption.Increase sonication time (watch temp). Switch to PTFE filter.
Drifting Retention Times Mobile phase evaporation or pH shift.Cap mobile phase bottles. Ensure TFA is fresh.

References

  • United States Pharmacopeia (USP). Rosuvastatin Tablets Monograph. USP-NF.[6] Link (Note: Requires subscription, generalized link to USP-NF).

  • European Directorate for the Quality of Medicines (EDQM). Rosuvastatin Calcium Monograph 2631. European Pharmacopoeia (Ph.[7] Eur.). Link

  • Trivedi, H.K., et al. "A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations." Scientia Pharmaceutica, 2012. Link

  • Mostafa, N.M., et al. "Stability indicating HPLC method for the determination of Rosuvastatin Calcium in presence of its degradation products." Journal of Chromatographic Science, 2014. Link

  • PubChem. Rosuvastatin Calcium Compound Summary. National Center for Biotechnology Information. Link

Sources

Isolation of Rosuvastatin dehydro acid from degraded samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Isolation and Structural Characterization of Rosuvastatin Dehydro Acid (Impurity N) from Degraded Samples

Executive Summary

In the lifecycle of statin drug development, the identification of degradation products is a critical regulatory requirement (ICH Q3A/Q3B). Rosuvastatin Calcium, a super-statin susceptible to environmental stress, degrades primarily into its Lactone form and its Dehydro Acid analog (often designated as Impurity N or the 2,3-dehydro impurity ).

While the Lactone is the dominant degradant under acidic conditions, the Dehydro Acid ((2E,5R,6E)-7-[4-(4-fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-5-hydroxyhepta-2,6-dienoic acid) presents a unique isolation challenge.[] It shares the same molecular mass (MW 463.5) as the Lactone but possesses a distinct pharmacological and toxicological profile due to the formation of a conjugated diene system.

This guide details the targeted enrichment, isolation via Preparative HPLC, and structural differentiation of this compound from complex degraded matrices.

Degradation Mechanism & Target Molecule

To isolate the target, one must first understand its formation. Rosuvastatin contains a dihydroxyheptenoic acid side chain. Under acidic stress or thermal elimination, two primary pathways compete:

  • Cyclization: Formation of the cyclic ester (Lactone).

  • Elimination: Loss of water at the C3 position to form a conjugated double bond (Dehydro Acid).

Figure 1: Competitive Degradation Pathway

Rosuvastatin_Degradation Parent Rosuvastatin Calcium (MW 481.5) Intermediate Carbenium Ion / Transition State Parent->Intermediate Acid Hydrolysis (H+) Lactone Rosuvastatin Lactone (Cyclic Ester, MW 463.5) Intermediate->Lactone Cyclization (-H2O) Major Pathway Dehydro This compound (Impurity N, Linear Diene, MW 463.5) Intermediate->Dehydro Beta-Elimination (-H2O) Target Pathway

Caption: Competitive degradation pathways of Rosuvastatin. Note that both products are isobaric (MW 463.5), requiring chromatographic resolution rather than simple mass filtering.

Experimental Strategy: The "Enrich-Isolate-Verify" Protocol

Direct isolation from standard stability samples is inefficient due to low abundance (<0.1%). We employ a Forced Degradation Enrichment strategy to boost the Dehydro Acid titer prior to Preparative HPLC.

Phase 1: Sample Enrichment (Forced Degradation)[1]

Objective: Maximize the concentration of Impurity N relative to the parent drug without destroying the sample matrix.

ParameterConditionRationale
Stressor 1.0 N Hydrochloric Acid (HCl)Promotes dehydration of the 3-hydroxy group.[]
Temperature 60°CHeat favors the elimination reaction (Dehydro formation) over reversible cyclization.
Duration 4–6 HoursOptimized to achieve ~10–15% degradation. Excessive time degrades the fluorophenyl moiety.
Quenching Neutralize to pH 4.5 with NaOHPrevents further degradation; pH 4.5 keeps the acid form protonated for RP-HPLC retention.[]

Protocol:

  • Dissolve 500 mg of Rosuvastatin Calcium in 20 mL Acetonitrile (ACN).

  • Add 20 mL of 1.0 N HCl.

  • Reflux at 60°C for 4 hours.

  • Monitor via analytical HPLC every hour. Target endpoint: Parent peak area < 80%.

  • Neutralize with 1.0 N NaOH to pH ~4.5.

  • Evaporate ACN under vacuum (Rotavap) at 35°C.

  • Reconstitute the aqueous residue in 10 mL of Mobile Phase A/B (50:50) for Prep-LC injection.[]

Phase 2: Preparative HPLC Isolation

Challenge: The Dehydro Acid and Lactone are isobaric and structurally similar. Solution: Use a Phenyl-Hexyl or C18 stationary phase with specific π-π interaction capabilities to separate the conjugated diene (Dehydro) from the non-conjugated Lactone.[]

Preparative System Setup:

  • Instrument: Preparative HPLC with Binary Gradient Pump and Fraction Collector.

  • Detector: UV-Vis (Dual wavelength: 242 nm for general detection, 290 nm for the diene system).

  • Column: Phenomenex Luna C18(2) or Waters XBridge Phenyl-Hexyl (250 mm x 21.2 mm, 5 µm).[] Note: Phenyl phases offer better selectivity for the aromatic/diene impurity.

Chromatographic Conditions:

ParameterSetting
Flow Rate 15.0 mL/min
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[]7)
Mobile Phase B Acetonitrile (100%)
Gradient 0-5 min: 35% B (Isocratic Hold)5-25 min: 35% → 65% B (Linear)25-30 min: 95% B (Wash)
Injection Vol 2.0 mL (approx. 50 mg load per run)
Elution Order 1.[] Rosuvastatin (Parent)2.[][2] Dehydro Acid (Target) 3. Lactone (Late eluter due to hydrophobicity)

Fraction Collection Logic:

  • Trigger collection based on Threshold and Slope .

  • Critical Step: The Dehydro Acid typically elutes between the Parent and the Lactone (or sometimes slightly after the Lactone depending on pH). In acidic mobile phases, the Dehydro acid (linear) is less hydrophobic than the Lactone (cyclic/masked polar groups).

  • Verification: Collect the peak eluting at RRT ~1.1–1.2 relative to Rosuvastatin.

Phase 3: Structural Verification (Differentiation)

Once isolated, you must prove you have the Dehydro Acid and not the Lactone.

1. Mass Spectrometry (LC-MS/MS)

  • Dehydro Acid: m/z 464.2 [M+H]+.

  • Lactone: m/z 464.2 [M+H]+.

  • Differentiation: The MS/MS fragmentation pattern differs.[3][4] The Dehydro acid shows a characteristic fragment loss related to the diene side chain, whereas the lactone ring opening requires different energy. However, MS alone is often inconclusive.

2. UV Spectroscopy (On-line)

  • Rosuvastatin:

    
     ~242 nm.[4][5]
    
  • Lactone:

    
     ~242 nm (Electronic environment similar to parent).[]
    
  • Dehydro Acid:

    
     shift to ~280–290 nm .
    
    • Why? The formation of the C=C double bond at C2-C3 creates a conjugated system extending from the pyrimidine ring through the side chain. This bathochromic shift is the primary rapid identifier .

3. NMR Spectroscopy (The Gold Standard) Dissolve the dried fraction in DMSO-d6.

SignalDehydro Acid (Impurity N)Lactone
Olefinic Protons Two distinct multiplets at

5.5–6.5 ppm (representing the new C2-C3 double bond).[]
Absent (C2-C3 are methylene protons).[]
Hydroxyl Protons One OH signal (C5-OH).[]No OH signals (Internal ester).
Carboxyl Free acid signal (broad, >11 ppm).Carbonyl signal shifted (ester).[]

Workflow Visualization

Isolation_Workflow cluster_detection Detection & Logic Start Degraded Sample Matrix Enrich Acid Enrichment (1N HCl, 60°C, 4h) Start->Enrich PrepLC Prep-HPLC (C18/Phenyl) Mobile Phase: 0.1% Formic/ACN Enrich->PrepLC UVCheck UV Check @ 290nm (Conjugation Shift) PrepLC->UVCheck MSCheck MS Check (m/z 464) UVCheck->MSCheck If UV Shift + Fraction Fraction Collection (RRT ~1.1) MSCheck->Fraction Target Confirmed Lyophilization Lyophilization (Avoid heat to prevent polymerization) Fraction->Lyophilization NMR Final NMR Validation (DMSO-d6) Lyophilization->NMR

Caption: Step-by-step isolation workflow emphasizing the UV spectral shift as a critical decision gate before fraction collection.

Critical Considerations & Troubleshooting

  • Rotary Evaporation Risks: The Dehydro acid contains a conjugated diene, which can be reactive. Do not exceed 35°C during solvent removal. Lyophilization (freeze-drying) is preferred over rotary evaporation to maintain integrity.[]

  • pH Sensitivity: Keep the fraction collection vessels cooled (4°C). If the mobile phase is acidic (Formic acid), neutralize fractions immediately if the compound shows acid instability, though the Dehydro form is generally the stable end-product of acid degradation.

  • Column Overloading: Because the impurity elutes close to the parent, overloading the Prep column will cause peak fronting of the parent to obscure the Dehydro peak. Do not exceed a 1% load (mass of sample / mass of stationary phase).

References

  • International Council for Harmonisation (ICH). (2006). Q3B(R2): Impurities in New Drug Products.Link

  • U.S. Pharmacopeia (USP). Rosuvastatin Calcium Monograph: Organic Impurities. USP-NF.[] Link[]

  • BOC Sciences. Rosuvastatin Dehydro Analog (Impurity Characterization).[]

  • Trivedi, H. K., et al. (2012). Characterization of degradation products of rosuvastatin by LC-MS/MS and NMR.[6][7] Journal of Liquid Chromatography & Related Technologies. Link[]

  • Veeprho Laboratories. this compound Structure and Stability.Link[]

Sources

Application Note: Solid-State Characterization of Rosuvastatin Dehydro Impurity (R-DHI)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the isolation, structural confirmation, and solid-state characterization of the Rosuvastatin Dehydro Impurity (R-DHI) . While Rosuvastatin Calcium is typically stabilized in an amorphous form to enhance bioavailability, the presence of degradation products like R-DHI can induce physical instability, including phase separation or unwanted crystallization.

R-DHI (often identified as the 2,3-dehydro-3-deoxy derivative) is a critical process- and stability-related impurity formed primarily through acid-catalyzed


-elimination of the hydroxyl group. This protocol provides a self-validating workflow for researchers to isolate R-DHI and map its solid-state landscape (crystallinity, thermal behavior, and hygroscopicity) to ensure robust drug product formulation.

Chemical Identity and Formation Mechanism[1]

Impurity Name: Rosuvastatin Dehydro Impurity (R-DHI) Chemical Name: (2E,6E)-7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl]-5-hydroxyhepta-2,6-dienoic acid. CAS Number: 2290571-51-4 (2E-isomer) / 1422954-12-8 (2Z-isomer) Molecular Formula:


Molecular Weight:  463.52  g/mol []
Formation Pathway

The formation of R-DHI occurs via an acid-catalyzed dehydration (elimination) reaction. The 3-hydroxyl group of the heptenoic acid side chain is protonated, leading to water loss and the formation of a conjugated double bond between C2 and C3. This creates a diene system conjugated with the pyrimidine core.

DegradationPathway RSV Rosuvastatin Calcium (Amorphous) Inter Protonated Intermediate (C3-OH2+) RSV->Inter Acidic pH / Heat (H+) TS Transition State (E1/E2 Elimination) Inter->TS - H2O Lactone Rosuvastatin Lactone (Side Reaction) Inter->Lactone Cyclization (Competing) DHI Rosuvastatin Dehydro Impurity (Conjugated Diene) TS->DHI Major Pathway (Dehydration)

Figure 1: Acid-catalyzed degradation pathway leading to the formation of Rosuvastatin Dehydro Impurity.

Protocol 1: Targeted Generation and Isolation

To characterize the solid-state properties of the impurity, we must first isolate it in sufficient quantity (>50 mg) and purity (>95%).

Reagents and Equipment[3][4][5][6][7][8]
  • Stress Agent: 1N Hydrochloric Acid (HCl).[2][3]

  • Solvent: Acetonitrile (ACN) / Water (HPLC Grade).

  • Equipment: Preparative HPLC (C18 Column), Rotary Evaporator, Lyophilizer.

Step-by-Step Methodology
  • Stress Degradation:

    • Dissolve 500 mg of Rosuvastatin Calcium in 20 mL of ACN:Water (50:50).

    • Add 5 mL of 1N HCl.

    • Reflux at 60°C for 4 hours. Note: Monitor via UPLC every hour. Stop when the R-DHI peak (RRT ~0.85-0.95 depending on method) reaches maximum area % before secondary degradation occurs.

  • Neutralization:

    • Cool to room temperature.[4][5] Neutralize with 1N NaOH to pH 6.0–7.0 to prevent lactonization during workup.

  • Preparative Isolation:

    • Column: Prep C18 (250 x 21.2 mm, 10 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.[6]

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 70% B over 20 minutes.

    • Detection: UV at 242 nm.[6]

  • Solid Recovery:

    • Collect fractions corresponding to R-DHI.

    • Remove organic solvent via rotary evaporation at <35°C (impurity is heat sensitive).

    • Critical Step: Lyophilize the remaining aqueous phase to obtain the solid impurity. Do not heat-dry, as this may induce polymerization.

Protocol 2: Solid-State Characterization

Once isolated, the physical form of R-DHI must be determined. This dictates its potential to act as a crystal seed in the drug product.

Workflow Overview

CharacterizationWorkflow cluster_Techniques Analytical Techniques Sample Isolated R-DHI Solid XRPD X-Ray Powder Diffraction (Crystallinity) Sample->XRPD DSC DSC / TGA (Thermal Events) Sample->DSC Microscopy PLM / SEM (Morphology) Sample->Microscopy Decision Is it Crystalline? XRPD->Decision Risk1 High Risk: Seed Potential for API Decision->Risk1 Yes Risk2 Med Risk: Phase Separation Decision->Risk2 No (Amorphous)

Figure 2: Decision tree for solid-state risk assessment of R-DHI.

A. X-Ray Powder Diffraction (XRPD)
  • Purpose: To distinguish if the isolated R-DHI is amorphous (halo pattern) or crystalline (sharp peaks).

  • Parameter Settings:

    • Source: Cu Kα radiation (1.5406 Å).

    • Range: 2θ = 3° to 40°.

    • Step Size: 0.02°.

    • Crucial Tip: Use a zero-background silicon holder. Impurity samples are often small quantity and sticky; standard glass slides will produce high background noise.

  • Expected Result: R-DHI isolated via lyophilization is typically amorphous . However, if precipitated from slow evaporation (methanol/water), it may show semi-crystalline peaks at low angles.

B. Thermal Analysis (DSC/TGA)
  • Purpose: To determine the glass transition temperature (

    
    ) or melting point (
    
    
    
    ).
  • Protocol:

    • Instrument: Differential Scanning Calorimeter (DSC).

    • Pan: Tzero Aluminum Pan (Pinhole lid to allow moisture escape).

    • Ramp: 10°C/min from 25°C to 250°C.

  • Interpretation:

    • Amorphous R-DHI: Look for a

      
       shift. Rosuvastatin Calcium 
      
      
      
      is approx 65-70°C. R-DHI often has a lower
      
      
      (approx 45-55°C) due to the loss of hydrogen bonding capability from the removed hydroxyl group.
    • Decomposition: Check TGA for weight loss. The diene system is prone to oxidative degradation above 150°C.

C. Hygroscopicity (DVS)
  • Purpose: To measure moisture uptake.

  • Relevance: If R-DHI is more hygroscopic than the API, it will absorb water preferentially, potentially creating localized "hotspots" of moisture in the tablet, accelerating hydrolysis of the remaining API.

Data Interpretation & Comparison

The following table contrasts the typical solid-state properties of the API versus the Dehydro Impurity.

PropertyRosuvastatin Calcium (API)Rosuvastatin Dehydro Impurity (R-DHI)Impact on Formulation
Physical Form Amorphous (stabilized) or Crystalline (Form A, B, C)Predominantly Amorphous (waxy solid)R-DHI lowers the

of the solid dispersion, reducing physical stability.
Melting/Decomp Dec > 120°C (Amorphous)Dec > 140°C (often no distinct

)
Lower thermal stability requires low-temp processing.
Solubility Low (Water), High (Organic)Lower aqueous solubility than APICan cause turbidity in dissolution testing if levels are high.
Fluorescence WeakStrong The conjugated diene system fluoresces strongly; can interfere with UV/Fluorescence detection methods.

Strategic Mitigation (The "Why")

Understanding the solid-state nature of R-DHI allows for better control strategies:

  • Moisture Control: Since R-DHI formation is acid-catalyzed but requires water elimination, maintaining low water activity (

    
    ) in the formulation is critical. However, if R-DHI is already present, its lower 
    
    
    
    can plasticize the amorphous API, leading to crystallization of the API.
  • pH Micro-environment: The formation is strictly pH-dependent. Use alkalizing agents (e.g., Calcium Carbonate or Tribasic Calcium Phosphate) in the tablet matrix to maintain a micro-environmental pH > 8.0, inhibiting the protonation of the C3-hydroxyl group.

  • Packaging: R-DHI is sensitive to oxidation (due to the double bond). Use O2 scavengers or blister packs with high barrier properties (Alu-Alu) if R-DHI levels exceed 0.1%.

References

  • Stability-Indicating Methods for Rosuvastatin. OMICS International. Retrieved from [Link][2][7][8]

  • Rosuvastatin Degradation Pathways. SciSpace. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Rosuvastatin Dehydro Acid Formation During Storage

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Rosuvastatin. This guide provides in-depth, evidence-based answers and troubleshooting protocols to address the common challenge of Rosuvastatin degradation, specifically the formation of its dehydro acid impurity, during storage and experimentation. Our goal is to equip you with the scientific understanding and practical tools necessary to ensure the stability and integrity of your Rosuvastatin samples.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the nature of Rosuvastatin dehydro acid and the factors governing its formation.

Q1: What exactly is this compound?

This compound is a process-related and degradation impurity of Rosuvastatin.[1] Chemically, it is formed by the loss of a water molecule (dehydration) from the dihydroxyhept-6-enoic acid side chain of the parent Rosuvastatin molecule. This impurity is also referred to as (2E,5R,6E)-3-Dehydroxy Rosuvastatin.[1] Its presence at elevated levels indicates degradation of the active pharmaceutical ingredient (API) and is a critical parameter to monitor for ensuring the purity and stability of the drug substance.

Q2: What is the primary chemical mechanism leading to the formation of this impurity?

The formation of this compound is primarily a result of acid-catalyzed dehydration. Forced degradation studies consistently show that Rosuvastatin is highly labile and degrades significantly under acidic conditions.[2][3][4] The acidic environment facilitates the elimination of a hydroxyl group from the side chain, leading to the formation of a double bond and the subsequent dehydro acid impurity. While Rosuvastatin is comparatively stable under neutral and basic conditions, acidic hydrolysis is a key degradation pathway to control.[2][4][5]

G cluster_reaction Acid-Catalyzed Dehydration RSV Rosuvastatin (dihydroxyhept-6-enoic acid side chain) Impurity This compound (dehydrated side chain) RSV->Impurity  Acid (H⁺)  Dehydration H2O Water (H₂O)

Caption: Acid-catalyzed conversion of Rosuvastatin to its dehydro acid impurity.

Q3: What are the key environmental factors that accelerate dehydro acid formation?

Several environmental factors can significantly impact the stability of Rosuvastatin. Forced degradation studies, which intentionally stress the drug substance, have identified the most critical factors.[6][7] Rosuvastatin is particularly sensitive to acidic conditions, light, and oxidation.[2][8] High temperature and humidity also contribute to its degradation.[7][9]

Factor Effect on Rosuvastatin Stability Observed Outcome References
pH (Acidity) High Impact. The drug is highly labile in acidic media.Rapid formation of degradation products, including the dehydro acid.[2][3][4][10]
Light (Photolysis) High Impact. Exposure to light causes significant degradation.Formation of multiple photolytic degradation products.[2][3][8]
Oxidation Moderate Impact. The drug is susceptible to oxidative stress.Formation of N-oxide and other oxidative impurities.[2][8][11]
Temperature Moderate Impact. Elevated temperatures accelerate degradation reactions.Increased rate of overall impurity formation.[2][9]
Humidity Moderate Impact. Moisture can accelerate hydrolysis and other degradation pathways.Increased degradation, especially when combined with high temperature.[7][9]
pH (Alkalinity) Low Impact. The drug is found to be comparatively stable in neutral to basic conditions.Minimal degradation observed.[2][4]
Q4: What are the official recommended storage conditions for Rosuvastatin?

To maintain its integrity, Rosuvastatin Calcium should be stored according to USP (United States Pharmacopeia) guidelines. The official recommendation is to preserve the API and its tablet formulations in well-closed containers at a controlled room temperature of 20-25°C (68-77°F) and to protect them from moisture.[12][13][14] For long-term storage of the pure API reference standard, some suppliers recommend colder temperatures, such as -20°C. It is also critical to protect all solutions containing Rosuvastatin from light.[13]

Q5: How do excipients in a formulation affect Rosuvastatin stability?

Excipients can play a crucial role in the stability of the final drug product. Given Rosuvastatin's vulnerability in acidic environments, the use of alkaline excipients can significantly enhance its stability.[15] Insoluble alkalinizing agents, such as tribasic calcium phosphate, can create a more favorable micro-pH within the formulation, thereby preventing acid-catalyzed degradation.[12][15] Conversely, acidic excipients could potentially compromise the stability of Rosuvastatin over time.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common stability issues encountered during research and development.

Problem: Unexpectedly high levels of dehydro acid impurity are detected in a stored sample of Rosuvastatin.

High impurity levels compromise sample integrity. This workflow helps identify and rectify the root cause.

G start High Dehydro Acid Detected q1 Verify Storage Conditions (Temp: 20-25°C? Protected from moisture?) start->q1 a1_yes Check Light Exposure (Stored in dark? Amber vials used?) q1->a1_yes Yes a1_no Correct Storage: Move to controlled temp/humidity area. Use desiccants. q1->a1_no No q2 Review Sample/Solution pH (Was sample exposed to acidic media?) a1_yes->q2 Yes a1_yes_no Correct Handling: Transfer to light-protecting containers. Minimize light exposure during handling. a1_yes->a1_yes_no No end Re-analyze Sample a1_no->end a2_yes Neutralize/Re-prepare: Use neutral or slightly alkaline buffers. Avoid acidic solvents. q2->a2_yes Yes a2_no Investigate Excipient Interaction (If formulated product) q2->a2_no No a2_yes->end a2_no->end a1_yes_no->end

Caption: Troubleshooting workflow for high this compound impurity.

Potential Causes & Corrective Actions:

  • Improper Storage Temperature/Humidity:

    • Cause: Storing the material outside the recommended 20-25°C range or in a high-humidity environment.[9][14]

    • Action: Immediately transfer the material to a temperature and humidity-controlled environment. Use desiccants in storage containers to control moisture.

  • Exposure to Light:

    • Cause: Rosuvastatin is known to be photolabile.[2] Storing samples in clear glass vials or leaving them exposed to ambient or UV light can cause rapid degradation.

    • Action: Store all Rosuvastatin materials, both solid and in solution, in amber or opaque containers to protect them from light.[13] Minimize light exposure during weighing and sample preparation.

  • Acidic Microenvironment:

    • Cause: Contact with acidic residues in glassware, use of acidic solvents for dissolution, or interaction with acidic excipients in a formulation.[4][16]

    • Action: Ensure all glassware is thoroughly cleaned and rinsed. When preparing solutions, use neutral or slightly alkaline solvents or buffers. For formulations, evaluate the pH of excipients and consider using alkalinizing agents.[15]

  • Oxidative Stress:

    • Cause: Although dehydro acid is primarily from hydrolysis, oxidative stress can also degrade Rosuvastatin, and the presence of other impurities may complicate analysis.[11]

    • Action: Purge solutions with an inert gas (e.g., nitrogen or argon) before sealing and storage to minimize contact with oxygen.

Section 3: Protocols and Methodologies

Adherence to standardized protocols is essential for minimizing degradation and ensuring reproducible results.

Protocol 1: Recommended Storage of Rosuvastatin Calcium API
  • Receipt of Material: Upon receipt, immediately transfer the Rosuvastatin Calcium container to the designated storage location.

  • Container: Ensure the container is well-closed and tightly sealed to prevent moisture ingress.[13]

  • Temperature: Store at a controlled room temperature between 20-25°C (68-77°F).[14] Do not freeze or expose to high temperatures.

  • Humidity: Store in a dry location. If the ambient humidity is high, place the sealed container inside a desiccator cabinet or a larger sealed container with a desiccant.

  • Light Protection: Keep the container in a dark cabinet or location to protect it from light.

  • Documentation: Log the date of receipt and opening. Minimize the frequency and duration of opening the primary container.

Protocol 2: Preparation of Stable Rosuvastatin Stock Solutions for Analysis
  • Solvent Selection: A common solvent system is a mixture of water and a miscible organic solvent like acetonitrile or methanol.[8][17] Avoid using acidic diluents unless required for a specific stress study.

  • Glassware: Use clean, dry amber volumetric flasks to protect the solution from light.[13]

  • Weighing: Weigh the required amount of Rosuvastatin Calcium API quickly and accurately, minimizing exposure to ambient light and air.

  • Dissolution: Add approximately 50% of the final volume of water to the flask and sonicate or mix vigorously to dissolve the material. Once dissolved, add the organic portion of the solvent and dilute to the final volume with water.[17]

  • Storage: If immediate use is not possible, store the stock solution refrigerated (2-8°C) in a tightly sealed amber container for a limited duration. Forced degradation studies show stability for up to 3 days at 15°C.[2] However, it is best practice to prepare solutions fresh daily for quantitative analysis.

Methodology 3: Example of a Stability-Indicating HPLC-UV Method

This method is a representative example based on published literature for separating Rosuvastatin from its key degradation products.[8][11] Method optimization and validation are required for specific applications.

Parameter Condition
Instrument High-Performance Liquid Chromatography (HPLC) with UV/PDA Detector
Column C8 or C18, e.g., 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 40:60 v/v) with pH adjusted to ~3.5 with phosphoric acid.
Flow Rate 1.0 - 1.5 mL/min
Column Temperature 30 - 40°C
Detection Wavelength 242 nm
Injection Volume 10 - 20 µL
Run Time Sufficient to allow for the elution of all degradation products (e.g., ~10-15 minutes).
References
  • Determination of rosuvastatin in the presence of its degradation products by a stability-indicating LC method. SciSpace. [Link]

  • Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). [Link]

  • CRESTOR (rosuvastatin calcium). accessdata.fda.gov. [Link]

  • LC-MS/TOF, LC-MSn, on-line H/D exchange and LC-NMR studies on rosuvastatin degradation and in silico determination of toxicity of its degradation products: a comprehensive approach during drug development. PubMed. [Link]

  • Suggested scheme for the acid degradation of rosuvastatin calcium. ResearchGate. [Link]

  • Rosuvastatin Tablets. USP-NF. [Link]

  • Rosuvastatin Tablets USP 2025. forum.uspep.com. [Link]

  • (PDF) Selective chromatographic methods for the determination of Rosuvastatin calcium in the presence of its acid degradation products. ResearchGate. [Link]

  • A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets. PMC. [Link]

  • Determination of Rosuvastatin in the Presence of Its Degradation Products by a Stability-Indicating LC Method. Oxford Academic. [Link]

  • Investigation of formulation, preparation and stability of rosuvastatin calcium tablets. BVS. [Link]

  • Rosuvastatin | C22H28FN3O6S | CID 446157. PubChem - NIH. [Link]

  • DEGRADATION ESTIMATION OF ROSUVASTATIN CALCIUM IN PHARMACEUTICAL TABLET FORMULATION. Semantic Scholar. [Link]

  • Forced degradation study of statins: a review. SciSpace. [Link]

  • Stability of extemporaneously prepared rosuvastatin oral suspension. An-Najah Staff. [Link]

  • Stability of API as a Key Parameter for New Formulations Development - A Case Study of Rosuvastatin Calcium. ResearchGate. [Link]

  • This compound. Veeprho. [Link]

Sources

Troubleshooting peak tailing for Rosuvastatin dehydro impurity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Peak Tailing for Rosuvastatin Dehydro Impurity

Doc ID: TS-RSV-004 | Version: 2.1 | Status: Active

Executive Summary: The "Dehydro" Challenge

User Query: "I am observing significant peak tailing (


) for the Rosuvastatin dehydro impurity (often associated with oxidative degradation or the 'diene' form). It is co-eluting with the main API tail or exhibiting poor symmetry, compromising integration."

Technical Context: Rosuvastatin Calcium is a "super-statin" characterized by a polar methane-sulfonamide group and a fluorophenyl moiety. The "dehydro" impurity typically refers to oxidative degradation products (such as the 5-oxo derivative) or elimination products (dienes).

These species possess dual pKa values (approx. 4.0 for the carboxylic acid and 13.0 for the sulfonamide). Peak tailing in this context is rarely a random event; it is a deterministic consequence of secondary silanol interactions and ionization mismatch .

Diagnostic Workflow (Interactive)

Before modifying your method, use this logic gate to identify the root cause.

TroubleshootingFlow Start START: Tailing Factor > 1.5 CheckPH Step 1: Check Mobile Phase pH Start->CheckPH CheckColumn Step 2: Column Chemistry CheckPH->CheckColumn pH is OK ActionPH Action: Adjust to pH 2.5 - 3.0 (Suppress COOH ionization) CheckPH->ActionPH pH > 4.0? CheckLoad Step 3: Mass Overload CheckColumn->CheckLoad Column is High Quality ActionCol Action: Switch to Hybrid (BEH) or End-capped L1 CheckColumn->ActionCol Old/Active Silica? ActionDiluent Action: Match Diluent to MP (Reduce Organic %) CheckLoad->ActionDiluent Sample Solvent Stronger than Mobile Phase? Success Resolution Achieved ActionPH->Success ActionCol->Success ActionDiluent->Success

Figure 1: Diagnostic logic tree for isolating the source of peak asymmetry.

Technical Deep Dive: Why is it Tailing?

Mechanism A: The Silanol Trap (Most Common)

The Rosuvastatin molecule and its dehydro analogs contain nitrogenous moieties (pyrimidine and sulfonamide).

  • The Physics: At neutral or weakly acidic pH (pH 4–6), residual silanol groups (

    
    ) on the silica surface are ionized (
    
    
    
    ).
  • The Interaction: The protonated nitrogen on the impurity interacts electrostatically with the anionic silanols. This "drag" creates the exponential tail.

  • The Fix: You must use a highly end-capped column or a hybrid particle (e.g., BEH) that lacks surface silanols.

Mechanism B: Ionization State Mismatch
  • The Physics: The carboxylic acid group has a pKa

    
     4.0.
    
  • The Problem: If your mobile phase pH is near 4.0, the impurity exists as a mixture of ionized (COO-) and unionized (COOH) forms. These two forms interact differently with the stationary phase, causing peak splitting or broadening.[1]

  • The Fix: pH Suppression. Lower the pH to

    
     to force >99% of the molecules into the unionized (COOH) state.
    

Troubleshooting Guide (Q&A Format)

Module 1: Mobile Phase Chemistry

Q: I am using a Phosphate buffer at pH 4.0. Should I change it? A: Yes. At pH 4.0, you are right at the pKa of the carboxylic acid. This is the "danger zone" for reproducibility.

  • Recommendation: Lower the pH to 2.5 – 3.0 .

  • Buffer Choice: Switch to 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid . TFA is superior for peak shape because it acts as an ion-pairing agent, masking positive charges on the impurity.

Q: Can I use Triethylamine (TEA) to mask silanols? A: Avoid if possible. While TEA competes for silanol sites, it can suppress ionization if you are using LC-MS. Modern columns (Generation 3 silica or Hybrid) render TEA obsolete. If you are on a legacy method and cannot change the column, add 0.1% TEA, but ensure your pH remains acidic.

Module 2: Column Selection

Q: Which stationary phase is ideal for Rosuvastatin impurities? A: Standard C18 columns often fail here. You need a phase capable of handling polar-embedded groups.

  • Gold Standard: Hybrid C18 (e.g., Waters XBridge or Acquity BEH C18) . These particles have no surface silanols.

  • Alternative: Pentafluorophenyl (PFP) columns can offer orthogonal selectivity for halogenated compounds like Rosuvastatin, often separating the dehydro impurity by a different mechanism (pi-pi interactions).

Module 3: Sample Preparation

Q: My main peak looks fine, but the impurity tails. Could it be the diluent? A: Yes. If your sample is dissolved in 100% Methanol or Acetonitrile, but your mobile phase starts at 90% Water, you will get "solvent wash-through." The impurity travels faster than the mobile phase initially, causing band broadening.

  • Protocol: Dissolve the sample in the starting mobile phase (e.g., 80:20 Water:Acetonitrile).

Validated Optimization Protocol

If you are developing a new method or re-validating, follow this protocol derived from high-performance literature (Reddy et al., Trivedi et al.).

Optimized Chromatographic Conditions
ParameterSettingRationale
Column C18 Hybrid (BEH or equivalent), 100 x 2.1 mm, 1.7 µmEliminates silanol tailing; high efficiency.[2]
Mobile Phase A 0.1% TFA in Water (pH ~2.0)Suppresses carboxylic acid ionization completely.
Mobile Phase B Methanol:Acetonitrile (50:50)Methanol provides H-bonding selectivity; ACN lowers backpressure.
Flow Rate 0.3 - 0.5 mL/minOptimized for UPLC/UHPLC.
Column Temp 40°C - 55°C Crucial: Higher temp reduces viscosity and improves mass transfer for bulky statins.
Gradient 5% B to 95% B over 10-15 minsNecessary to separate early polar degradants from late eluting dimers.
Step-by-Step Execution:
  • Preparation: Pre-mix Mobile Phase A (0.1% TFA). Do not rely on the pump to mix 0.1% from a concentrate; pH consistency is vital.

  • Equilibration: Flush column with 100% B for 10 mins, then equilibrate at initial conditions for 15 mins.

  • Blank Run: Inject the diluent. Ensure no "ghost peaks" interfere with the dehydro retention time.

  • System Suitability: Inject a standard mix.

    • Acceptance Criteria: Tailing Factor (

      
      ) < 1.3 for Rosuvastatin; Resolution (
      
      
      
      ) > 2.0 between Rosuvastatin and Dehydro Impurity.

Visualizing the Interaction

Understanding the molecular behavior at the silica surface is key to preventing tailing.

InteractionMechanism Silica Silica Surface (Si-OH) Analyte Rosuvastatin Dehydro (Nitrogen/COOH) Silica->Analyte Secondary Interaction (Causes Tailing) TFA TFA / Acidic Buffer TFA->Silica Protonates Si-O- (Blocks Interaction) TFA->Analyte Ion-Pairing / pH Control

Figure 2: Mechanism of Action.[1][3][4][5][6][7] Acidic modifiers (Green) block the negative interactions (Red) that cause tailing.

References

  • Trivedi, H. K., et al. (2023).[2][3] A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations. MDPI.

    • Relevance: Establishes the use of TFA and Methanol for baseline separation of Rosuvast
  • Reddy, G. V., et al. (2011).[7] Development and validation of a stability-indicating UPLC method for rosuvastatin and its related impurities. Journal of Chromatographic Science.

    • Relevance: Identifies the "Anti-isomer" and oxidative impurities, recommending pH 3.0 for separation.[7]

  • Waters Corporation. (2021). Troubleshooting Peak Shape Problems in HPLC. Waters Application Notes.

    • Relevance: Authoritative guide on silanol interactions and tailing factor calcul
  • Chrom Tech. (2025).[4] What Causes Peak Tailing in HPLC? Chrom Tech Technical Guide.

    • Relevance: General mechanisms for peak asymmetry in acidic analytes.

Sources

Navigating the Chromatographic Maze: A Guide to Column Selection for Rosuvastatin Impurity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing the analytical challenge of separating Rosuvastatin from its structurally similar impurities. Achieving baseline separation of these compounds is critical for ensuring the quality, safety, and efficacy of the final drug product. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues and select the optimal HPLC/UHPLC column for your stability-indicating method.

The Challenge: Why is Rosuvastatin Impurity Separation Difficult?

Rosuvastatin's molecular structure gives rise to a complex impurity profile. Key challenges stem from:

  • Stereoisomers: The presence of chiral centers means diastereomers, such as the anti-isomer (Rosuvastatin Related Compound B), can be present. These compounds have very similar physicochemical properties, making them difficult to resolve from the main Rosuvastatin peak.[1]

  • Degradation Products: Rosuvastatin is susceptible to degradation under stress conditions like acid hydrolysis, oxidation, and photolysis.[2][3][4] A critical acid-degradation product is the Rosuvastatin Lactone, an intramolecular ester that must be closely monitored.[5][6]

  • Process-Related Impurities: Impurities can also arise from the synthetic process, such as Rosuvastatin Related Compounds A and C.[1][7]

A robust analytical method must be able to separate all these specified and potential unspecified impurities to be considered stability-indicating.

Troubleshooting & FAQs: Your Guide to Method Optimization

Question 1: I'm seeing poor resolution between Rosuvastatin and its anti-isomer (diastereomer). My standard C18 column isn't working. What should I do?

This is one of the most common and critical challenges. The anti-isomer and Rosuvastatin have nearly identical hydrophobicity, which is the primary separation mechanism for a standard C18 column. When simple mobile phase adjustments fail, changing the column's stationary phase to introduce alternative separation mechanisms is the most effective strategy.

Answer & Recommended Protocol:

  • Understand the "Why": A C18 column separates based on hydrophobic (non-polar) interactions. Since the diastereomers have minimal differences in hydrophobicity, a C18 phase "sees" them as nearly identical. To resolve them, you need a stationary phase that can exploit more subtle structural differences.

  • Switch to an Alternative Selectivity Phase:

    • Phenyl-Hexyl Columns: These columns are an excellent first choice. The phenyl groups in the stationary phase introduce π-π (pi-pi) stacking interactions with the aromatic rings in the Rosuvastatin molecule. This alternative retention mechanism can often provide the selectivity needed to resolve diastereomers where C18 columns fail.

    • Polar-Embedded Columns: These phases have a polar group (e.g., amide or carbamate) embedded within the alkyl chain. This feature can alter the surface chemistry, reduce interactions with residual silanols, and offer unique selectivity for compounds with polar functional groups like Rosuvastatin.[8][9]

  • Experimental Protocol for Column Screening:

    • Step 1: Prepare System Suitability Solution: Prepare a solution containing Rosuvastatin and its critical impurities, particularly the anti-isomer, at a relevant concentration (e.g., 0.5 mg/mL of Rosuvastatin spiked with impurities).[10]

    • Step 2: Initial Mobile Phase: Start with a mobile phase composition similar to what is recommended in pharmacopeial methods, such as a gradient of acetonitrile and a low-pH aqueous buffer (e.g., 0.1% trifluoroacetic acid or a phosphate buffer).[10][11][12] A typical starting point is a gradient from ~30% to 70% acetonitrile.

    • Step 3: Column Equilibration: Equilibrate each new column (C18, Phenyl-Hexyl, etc.) with the initial mobile phase for at least 15-20 column volumes.

    • Step 4: Injection and Analysis: Inject the system suitability solution onto each column under the same gradient conditions.

    • Step 5: Evaluate Resolution: Compare the chromatograms. Calculate the resolution (Rs) between Rosuvastatin and the anti-isomer peak. An Rs value ≥ 1.5 is generally considered baseline separation. The European Pharmacopoeia (EP) monograph notes that with their specified method, the peak for impurity B can fall on the tail of the main Rosuvastatin peak, highlighting the difficulty.[13]

Question 2: My Rosuvastatin peak is tailing, and I can't resolve the Lactone impurity effectively. What's the cause and how do I fix it?

Peak tailing for Rosuvastatin, which has acidic properties, is often caused by secondary interactions with active sites on the silica backbone of the HPLC column, especially at mid-range pH. This can compromise resolution with early-eluting impurities like the Lactone.

Answer & Recommended Protocol:

  • Understand the "Why": Standard silica-based columns have residual silanol groups (Si-OH) on their surface. At a mobile phase pH between 3 and 7, some of these silanols can be deprotonated (Si-O-), creating negatively charged sites. The acidic functional groups on Rosuvastatin can interact with these sites, causing peak tailing and poor peak shape.

  • Troubleshooting Workflow:

    • Workflow Diagram:

      G problem_node problem_node check_node check_node action_node action_node result_node result_node start Peak Tailing & Poor Resolution with Lactone Impurity check_ph Is Mobile Phase pH < 3.0? start->check_ph adjust_ph Action: Lower Mobile Phase pH to 2.5-3.0 with TFA or H3PO4 check_ph->adjust_ph No check_column Is Peak Shape Still Poor? check_ph->check_column Yes why_ph Reason: Suppresses silanol ionization, minimizing secondary interactions. adjust_ph->why_ph adjust_ph->check_column change_column Action: Switch to a High-Purity, End-Capped C18 or a BEH Column check_column->change_column Yes solved Problem Resolved check_column->solved No why_column Reason: Modern columns have lower silanol activity and better stability at low pH. change_column->why_column change_column->solved

      Caption: Troubleshooting workflow for peak tailing.

    • Step 1: Adjust Mobile Phase pH: The most direct way to address this is to lower the mobile phase pH to below 3.0 using an additive like trifluoroacetic acid (TFA) or phosphoric acid.[10] At this low pH, the vast majority of silanol groups are protonated (Si-OH), neutralizing them and preventing the unwanted secondary interactions.

    • Step 2: Use a High-Purity, End-Capped Column: If pH adjustment is insufficient or not desired, select a modern column built on high-purity silica. These columns undergo a more rigorous manufacturing process to minimize metal content and are "end-capped" (reacting residual silanols with a small silylating agent) to shield them from interacting with analytes.

    • Step 3: Consider Hybrid Particle Technology: Columns with Ethylene Bridged Hybrid (BEH) technology offer excellent stability at both high and low pH and often provide superior peak shape for challenging compounds.[8] A UHPLC method using an Acquity BEH C18 column demonstrated successful separation of all EP-listed impurities.[13][14]

Question 3: My run time is too long. How can I speed up the analysis without sacrificing resolution of all critical impurities?

Long run times are a major bottleneck in a QC environment. The transition from HPLC to UHPLC technology is the most effective solution.

Answer & Recommended Protocol:

  • Understand the "Why": UHPLC systems use columns packed with sub-2 µm particles. This dramatically increases efficiency, allowing for faster flow rates and shorter column lengths while maintaining or even improving resolution. A published UHPLC method successfully separated all EP impurities in under 15 minutes, a significant improvement over the 46-minute EP HPLC method.[13][15]

  • Method Transfer Protocol (HPLC to UHPLC):

    • Step 1: Select the Right UHPLC Column: Choose a UHPLC column with the same stationary phase chemistry as your validated HPLC method (e.g., C18). A common choice is a 100 mm x 2.1 mm column with 1.7 µm particles.[10][16]

    • Step 2: Scale the Gradient and Flow Rate: Use a method scaling calculator (available from most column manufacturers) to properly translate your HPLC gradient and flow rate to the smaller UHPLC column dimensions. This ensures that the selectivity remains consistent.

    • Step 3: Optimize System Dwell Volume: Be aware that UHPLC systems have much lower dwell volumes (the volume from the point of gradient mixing to the column head). This may require minor adjustments to the initial part of your gradient to ensure the chromatograms align.

    • Step 4: Validate the New Method: Perform a method validation according to ICH guidelines to confirm that the new, faster UHPLC method is linear, precise, accurate, and specific for your sample.[17]

Comparative Summary of Recommended Column Chemistries

Stationary PhasePrimary Interaction Mechanism(s)Pros for Rosuvastatin AnalysisCons/Considerations
Standard C18 (L1) HydrophobicGood general-purpose retention. Widely available and well-understood.[5][18]May fail to resolve critical diastereomers (anti-isomer).[10] Susceptible to peak tailing from silanol interactions.
Phenyl-Hexyl (L11) Hydrophobic, π-π interactionsExcellent alternative selectivity for aromatic compounds. Highly effective for resolving diastereomers where C18 fails.[8]Selectivity is highly dependent on the mobile phase composition.
Polar-Embedded (e.g., Amide) Hydrophobic, Dipole-Dipole, H-BondingCan provide unique selectivity and improved peak shape for polar analytes. Often compatible with 100% aqueous mobile phases.[8][19]May have different retention characteristics compared to C18, requiring significant method redevelopment.
Hybrid Silica C18 (e.g., BEH) HydrophobicEnhanced pH stability (1-12).[8] Often provides superior peak shape and column lifetime, especially at low pH.[13]Higher initial column cost.

References

  • Divya Suares, & R. V. (2016). Stability-Indicating Assay Method for Determination of Rosuvastatin in Nano-Formulation and Pharmaceutical Dosage form By RP-HPLC. International Journal of PharmTech Research, 9(7), 265-274.
  • Kaila, H., Ambasana, M., & Shah, A. (2012). A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets. Indian journal of pharmaceutical sciences, 74(4), 366-370.
  • Seshachalam, U., Kothapally, C., & Haribabu, B. (2008). Determination of rosuvastatin in the presence of its degradation products by a stability-indicating LC method.
  • Rout, G., & Kumar, S. (2023). FORCED DEGRADATION STUDY OF ROSUVASTATIN AND TENELIGLIPTIN, CHARACTERISATION OF ITS DEGRADATION PRODUCTS BY VARIOUS ANALYTICAL TECHNIQUES: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Roy, C., & Chakrabarty, J. (2013). DEGRADATION ESTIMATION OF ROSUVASTATIN CALCIUM IN PHARMACEUTICAL TABLET FORMULATION. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 481-484.
  • Waters Corporation. (n.d.). Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. Retrieved from [Link]

  • Unknown. (2024). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR ESTIMATION OF ROSUVASTATIN CALCIUM. INTERNATIONAL JOURNAL OF RESEARCH AND REVIEWS IN PHARMACY AND APPLIED SCIENCE, 14(1), 129-136.
  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • Pesek, J. (2014). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Biocompare. (2014). Picking the Perfect HPLC Column. Retrieved from [Link]

  • LC Resources. (n.d.). An Overview of Column Selectivity for Reversed-Phase HPLC. Retrieved from [Link]

  • United States Pharmacopeia. (2025). Rosuvastatin Calcium. Retrieved from [Link]

  • Unknown. (n.d.). A stability indicating HPLC method for the determination of Rosuvastatin calcium and its lactone impurity. Asian Journal of Pharmaceutical Research.
  • Zhang, Y., & Wang, L. (2014). HPLC method with correction factor for determination of related substances in compound ezetimibe and rosuvastatin calcium tablets. Journal of Shenyang Pharmaceutical University.
  • Piran, M., & Eidelman, A. (2006). Rosuvastatin degradation products.
  • Annibaldi, V., et al. (2023).
  • Kumar, A., et al. (2014). Development and validation of a stability-indicating UPLC method for rosuvastatin and its related impurities in pharmaceutical dosage forms. Journal of the Chilean Chemical Society, 59(4), 2715-2720.
  • Kumar, D., et al. (2024). Developing a Validated RP-HPLC Chromatographic Method for the Identification of Rosuvastatin and Teneligliptin and its related I.
  • Annibaldi, V., et al. (2023).
  • ResearchGate. (n.d.). Separation of RSV and its related impurities. Retrieved from [Link]

  • Peraman, R., et al. (2021). Analytical quality by design approach for estimating rosuvastatin calcium in pharmaceutical formulation by green HPLC method: Ecologically evaluated and stability-indicating. Future Journal of Pharmaceutical Sciences, 7(1), 220.
  • ResearchGate. (2023). (PDF) A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations. Retrieved from [Link]

  • Unknown. (2017). Identification of impurities in rosuvastatin intermediate by high performance liquid chromatography coupled with linear ion trap mass spectrometry. Ingenta Connect.
  • Annibaldi, V., et al. (2023).

Sources

Validation & Comparative

A Comprehensive Guide to the Determination of Relative Response Factor (RRF) for Rosuvastatin Dehydro Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise quantification of impurities is not merely a regulatory requirement but a cornerstone of patient safety. This guide provides an in-depth, scientifically grounded methodology for determining the Relative Response Factor (RRF) of Rosuvastatin dehydro acid, a known process and degradation impurity of Rosuvastatin. By moving beyond a simple recitation of steps, we will explore the rationale behind the experimental design, ensuring a robust and self-validating protocol.

The Critical Role of RRF in Impurity Profiling

The International Council for Harmonisation (ICH) guidelines mandate the reporting, identification, and qualification of impurities in drug substances and products.[1][2] Accurate quantification is paramount, and this is where the Relative Response Factor (RRF) becomes an indispensable tool. High-Performance Liquid Chromatography (HPLC) with UV detection is a workhorse in pharmaceutical analysis; however, the detector's response can vary significantly between the active pharmaceutical ingredient (API) and its impurities, even at identical concentrations.[3][4][5] This discrepancy arises from differences in the chromophoric properties of the molecules.

Assuming a response factor of 1.00 for an impurity without proper validation can lead to an under- or overestimation of its actual level, with potential consequences for product quality and patient safety.[6] The determination of a specific RRF for each impurity corrects for this analytical bias, ensuring that the reported impurity levels are a true reflection of their concentration.

Understanding Rosuvastatin and its Dehydro Acid Impurity

Rosuvastatin is a synthetic statin used to lower cholesterol and prevent cardiovascular disease.[7] Its chemical structure is (3R,5S,6E)-7-[4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid.[7]

This compound, a known impurity, can form during the synthesis or degradation of Rosuvastatin.[] Its chemical structure is (2E,5R,6E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxyhepta-2,6-dienoic acid.[][9] The key structural difference is the loss of a hydroxyl group and the formation of an additional double bond in the heptenoic acid side chain. This alteration in the molecular structure can affect its chromatographic behavior and, crucially, its UV absorbance, necessitating the determination of a specific RRF.

Experimental Protocol for RRF Determination

This protocol outlines the slope method for determining the RRF of this compound relative to Rosuvastatin. This method is considered more accurate and robust than a single-point determination as it is based on the response across a range of concentrations.[2]

Materials and Instrumentation
  • Reference Standards: Rosuvastatin Calcium (USP or equivalent), this compound (certified reference material).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Trifluoroacetic acid (TFA), Purified water (Milli-Q or equivalent).

  • Instrumentation: A validated Ultra-High-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or UV detector.

Chromatographic Conditions (Example)

The following conditions are provided as a starting point and should be optimized and validated for the specific instrumentation and reference standards used.

ParameterCondition
Column Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) or equivalent
Mobile Phase A: 0.025% Trifluoroacetic acid in waterB: MethanolGradient or Isocratic elution to be optimized
Flow Rate 0.5 mL/min
Column Temperature 55 °C
Detection UV at 240 nm
Injection Volume 2 µL

Rationale for parameter selection:

  • C18 Column: Provides good retention and separation for moderately polar compounds like Rosuvastatin and its impurities.[10]

  • Trifluoroacetic Acid (TFA): Used as an ion-pairing agent to improve peak shape and resolution.[10]

  • Methanol: A common organic modifier in reversed-phase chromatography.

  • Elevated Column Temperature: Can improve peak efficiency and reduce analysis time.[10]

  • UV Detection at 240 nm: A wavelength where both Rosuvastatin and its impurities exhibit significant absorbance.

Preparation of Standard Solutions

Stock Solutions (Example Concentrations):

  • Rosuvastatin Stock Solution (A): Accurately weigh about 25 mg of Rosuvastatin Calcium reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., Methanol:Water 50:50 v/v) to obtain a concentration of approximately 1000 µg/mL of Rosuvastatin.

  • This compound Stock Solution (B): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 100 µg/mL.

Calibration Solutions:

Prepare a series of at least five calibration solutions for both Rosuvastatin and this compound, covering a range from the limit of quantification (LOQ) to approximately 150% of the specified limit for the impurity.

Example Dilution Scheme:

Calibration LevelConcentration of Rosuvastatin (µg/mL)Concentration of this compound (µg/mL)
1 (LOQ)0.50.5
2 (50%)2.52.5
3 (100%)5.05.0
4 (120%)6.06.0
5 (150%)7.57.5
Data Acquisition and Analysis
  • Inject each calibration solution in triplicate onto the equilibrated HPLC/UPLC system.

  • Record the peak area for Rosuvastatin and this compound in each chromatogram.

  • For each compound, plot a calibration curve of the mean peak area versus concentration.

  • Perform a linear regression analysis for each calibration curve and determine the slope and the coefficient of determination (R²). The R² value should be ≥ 0.999.

Calculation of the Relative Response Factor (RRF)

The RRF is calculated as the ratio of the slopes of the linear regression lines.

RRF = (Slope of Rosuvastatin) / (Slope of this compound)

Visualizing the Workflow and Relationships

To better illustrate the process and the connection between the API and its impurity, the following diagrams are provided.

G cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_calc Data Processing & Calculation RS_stock Rosuvastatin Stock Cal_series Calibration Series RS_stock->Cal_series Imp_stock Impurity Stock Imp_stock->Cal_series HPLC HPLC/UPLC Injection Cal_series->HPLC Data Data Acquisition (Peak Areas) HPLC->Data Plot Plot Calibration Curves Data->Plot Slope Determine Slopes Plot->Slope RRF Calculate RRF Slope->RRF G Rosuvastatin Rosuvastatin (API) (3R,5S,6E)-...-3,5-dihydroxyhept-6-enoic acid Dehydro_Impurity This compound (Impurity) (2E,5R,6E)-...-5-hydroxyhepta-2,6-dienoic acid Rosuvastatin->Dehydro_Impurity Degradation / Synthesis Byproduct

Caption: Relationship between Rosuvastatin and its dehydro acid impurity.

Interpreting and Applying the RRF

Once the RRF for this compound is determined, it can be used to accurately calculate the concentration of this impurity in a sample without the need for a dedicated reference standard for every analysis. The concentration of the impurity is calculated using the following formula:

Impurity Concentration (%) = (Areaimpurity / AreaAPI) * (ConcentrationAPI / ConcentrationSample) * (1 / RRF) * 100

Where:

  • Areaimpurity is the peak area of this compound.

  • AreaAPI is the peak area of Rosuvastatin.

  • ConcentrationAPI is the concentration of the Rosuvastatin standard.

  • ConcentrationSample is the concentration of the sample solution.

Conclusion: Ensuring Analytical Accuracy

The determination of the Relative Response Factor is a critical step in the development and validation of analytical methods for pharmaceutical products. [3]By establishing a scientifically sound RRF for this compound, researchers and quality control professionals can ensure the accuracy and reliability of impurity quantification. This not only guarantees compliance with global regulatory standards but also upholds the commitment to producing safe and effective medicines. The methodologies and principles outlined in this guide provide a robust framework for achieving this essential analytical objective.

References

  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (2025, October 7).
  • Relative Response Factor: Accurate Quantification in Chromatography - Separation Science. (2024, October 15).
  • Relative Response Factor (RRF) and its Calculation in HPLC Analysis - Pharmaguideline. (2025, February 18).
  • How to establish a Relative Response Factor (RRF)? - YouTube. (2022, March 30).
  • DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR ESTIMATION OF ROSUVASTATIN CALCIUM - ijrrr. (2024, March 15).
  • What is a Response Factor? - Chromatography Today.
  • Response factor - Wikipedia.
  • A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PMC. (2023, January 3).
  • Rosuvastatin dehydro analog - BOC Sciences.
  • A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PubMed. (2023, January 3).
  • Determination of Response factors of Impurities in Drugs by HPLC - Veeprho. (2021, January 14).
  • Relative Response Factor (RRF) in HPLC - MicroSolv Technology Corporation. (2026, February 11).
  • Relative Response Factor (RRF) and its Calculation in HPLC Analysis - Pharmaguideline. (2025, February 18).
  • A Detailed Overview of Rosuvastatin Impurities: EP, USP, and Global Guidelines. (2024, December 12).
  • This compound - Veeprho.
  • A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PMC. (2023, January 3).

Sources

A Comparative Guide to the Stability of Rosuvastatin Calcium and its Dehydro Impurity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the chemical stability of Rosuvastatin calcium, a leading active pharmaceutical ingredient (API), and its dehydro degradation impurity. For researchers, scientists, and drug development professionals, understanding the stability profiles of an API and its impurities is paramount for ensuring drug product quality, safety, and efficacy. This document will delve into the structural attributes influencing stability, potential degradation pathways, and a comprehensive experimental framework for a head-to-head comparative analysis.

Introduction: The Significance of Stability in Pharmaceutical Development

The purpose of stability testing is to provide evidence on how the quality of a drug substance or drug product varies with time under the influence of a variety of environmental factors such as temperature, humidity, and light.[1][2] This data is used to establish a re-test period for the drug substance or a shelf life for the drug product and recommended storage conditions.[2] Impurities that form during storage can impact the safety and efficacy of the final drug product. Therefore, a thorough understanding of the stability of both the API and its degradation products is a critical aspect of pharmaceutical development and is mandated by regulatory bodies worldwide, with guidelines such as those from the International Council for Harmonisation (ICH).[1][2][3][4][]

Rosuvastatin Calcium is a competitive inhibitor of HMG-CoA reductase, an enzyme that plays a key role in cholesterol synthesis. Its chemical structure features a complex heptenoic acid side chain with two hydroxyl groups, which are critical for its pharmacological activity.

Rosuvastatin Dehydro Impurity , identified as Rosuvastatin EP Impurity N, is a degradation-related impurity of Rosuvastatin.[1][3] Its structure is characterized by the dehydration of the C3 hydroxyl group in the heptenoic acid side chain, leading to the formation of a conjugated double bond system.

This guide will explore the anticipated stability differences between these two molecules and provide the methodologies to empirically validate these hypotheses.

Structural Analysis and Predicted Stability

A molecule's chemical structure is the primary determinant of its intrinsic stability. A comparison of Rosuvastatin calcium and its dehydro impurity reveals key differences that are expected to influence their degradation profiles.

Rosuvastatin Calcium

The heptenoic acid side chain of Rosuvastatin, with its two secondary hydroxyl groups, is a potential site for degradation. Specifically, the C3 and C5 hydroxyl groups can be susceptible to oxidation and elimination reactions. The overall molecule is known to be sensitive to acidic conditions, oxidation, and photolytic stress.[6]

Rosuvastatin Dehydro Impurity

The dehydro impurity possesses a conjugated diene system within its side chain as a result of the loss of the C3 hydroxyl group. This extended conjugation can have a dual effect on stability. On one hand, the conjugated system may be more susceptible to photo-oxidation and polymerization reactions. On the other hand, the absence of the C3 hydroxyl group removes a potential site for oxidation.

Experimental Design for Comparative Stability Assessment

To objectively compare the stability of Rosuvastatin calcium and its dehydro impurity, a forced degradation study should be conducted in parallel for both compounds. This involves subjecting the compounds to stress conditions that are more severe than accelerated storage conditions to trigger degradation.[7] The following experimental plan is designed to provide a comprehensive comparison of their stability profiles, in line with ICH guidelines.[2][3][]

Materials and Analytical Methodology
  • Test Articles: Rosuvastatin calcium and Rosuvastatin Dehydro Impurity (Rosuvastatin EP Impurity N).

  • Analytical Technique: A stability-indicating Ultra-High-Performance Liquid Chromatography (UHPLC) method with UV and mass spectrometric detection (LC-MS) should be developed and validated.[8][9] This method must be capable of separating the parent compounds from all potential degradation products.

Forced Degradation Experimental Protocol

The following is a step-by-step protocol for the forced degradation studies:

Step 1: Sample Preparation

  • Prepare stock solutions of Rosuvastatin calcium and the dehydro impurity in a suitable solvent (e.g., a mixture of acetonitrile and water).

Step 2: Stress Conditions

  • Acid Hydrolysis: Treat the sample solutions with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat the sample solutions with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the sample solutions with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid samples to 105°C for 48 hours.

  • Photostability: Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3]

Step 3: Sample Analysis

  • At specified time points, withdraw aliquots from the stressed samples.

  • Neutralize the acid and base-stressed samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples by the validated stability-indicating UHPLC-UV/MS method.

Step 4: Data Evaluation

  • Calculate the percentage degradation of both Rosuvastatin calcium and the dehydro impurity under each stress condition.

  • Identify and, where possible, characterize the major degradation products using mass spectrometry data.

  • Compare the degradation pathways of the two compounds.

Data Presentation and Interpretation

The quantitative results from the forced degradation studies should be summarized in a clear and concise table for easy comparison.

Stress ConditionRosuvastatin Calcium (% Degradation)Rosuvastatin Dehydro Impurity (% Degradation)Major Degradants Observed (Rosuvastatin Calcium)Major Degradants Observed (Dehydro Impurity)
Acid Hydrolysis (0.1M HCl, 60°C, 24h) Lactone impurity, others
Base Hydrolysis (0.1M NaOH, 60°C, 24h)
Oxidative (3% H₂O₂, RT, 24h) N-oxide, others
Thermal (105°C, 48h)
Photolytic (ICH Q1B)

Note: The table above is a template for presenting the experimental data. The actual degradation percentages and observed degradants would be filled in upon completion of the experiments.

The interpretation of this data will provide a clear understanding of the comparative stability of Rosuvastatin calcium and its dehydro impurity. It is anticipated that the dehydro impurity may show increased lability under photolytic and oxidative conditions due to its conjugated system, while potentially exhibiting greater stability towards acid-catalyzed dehydration.

Visualization of Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the chemical structures and the proposed experimental workflow.

rosuvastatin Rosuvastatin Calcium (Heptenoic acid with C3 & C5 -OH) dehydro Dehydro Impurity (Conjugated diene in side chain) rosuvastatin->dehydro Degradation (Dehydration at C3)

Caption: Chemical relationship between Rosuvastatin calcium and its dehydro impurity.

cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Data Evaluation prep Prepare stock solutions of Rosuvastatin Ca and Dehydro Impurity acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation prep->oxidation thermal Thermal prep->thermal photo Photostability prep->photo analysis Stability-Indicating UHPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Compare % Degradation & Degradation Pathways analysis->evaluation

Sources

Cross-Validation of Rosuvastatin Impurity Profiling: A Comparative Study of HPLC vs. UPLC Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the realm of statin analysis, Rosuvastatin Calcium presents a unique challenge due to its susceptibility to inter-conversion. Specifically, the reversible formation of Rosuvastatin Lactone under acidic conditions and the separation of the Anti-isomer (a stereoisomer) require rigorous chromatographic control.

This guide moves beyond standard monograph descriptions to provide a comparative technical analysis of two distinct methodologies:

  • Method A (Benchmark): A traditional HPLC approach utilizing a 5µm C18 column (aligned with legacy USP protocols).[1]

  • Method B (Alternative): An optimized UPLC approach utilizing a 1.7µm Sub-2µm column.[1]

We evaluate these methods across two independent laboratories ("Lab Originator" and "Lab Receiver") to demonstrate inter-laboratory reproducibility , resolution efficiency, and the mitigation of on-column degradation artifacts.

Scientific Grounding: The Stability Paradox

To validate an impurity method for Rosuvastatin, one must understand the "Stability Paradox." The molecule requires an acidic mobile phase (pH 2.0–3.0) for peak shape and retention on C18 columns.[1] However, this same acidity catalyzes the intramolecular esterification of Rosuvastatin acid into Rosuvastatin Lactone .

Mechanism of Failure

If the sample preparation or column residence time is uncontrolled, the "Lactone" peak observed is not a process impurity but an artifact of the analysis.

Visualization: Degradation & Analytical Pathways

The following diagram illustrates the critical degradation pathways that must be arrested during analysis.

Rosuvastatin_Degradation cluster_risk Analytical Risk Zone Rosuva Rosuvastatin Calcium (Active Form) Acid Acidic Environment (pH < 3.0) Rosuva->Acid Mobile Phase Exposure AntiIsomer Anti-Isomer (Stereoisomer) Rosuva->AntiIsomer Synthesis/Process Oxo 5-Oxo Derivative (Oxidation) Rosuva->Oxo Light/Oxidation Lactone Rosuvastatin Lactone (Major Impurity/Artifact) Acid->Lactone Intramolecular Esterification Lactone->Rosuva Hydrolysis (High pH)

Figure 1: Critical degradation pathways of Rosuvastatin.[1][2] The reversible Lactonization (Yellow/Red zone) is the primary source of inter-laboratory variance.

Experimental Protocols

The following protocols were executed in a blinded study between Lab A (Method Developer) and Lab B (Contract Research Organization).

Common Sample Preparation (Self-Validating Step)

Crucial: To prevent artifactual lactone formation, sample temperature must be controlled.

  • Diluent: Acetonitrile : Water (50:50 v/v).[1] Avoid Methanol to prevent methylation.

  • Stock Solution: 0.5 mg/mL Rosuvastatin Calcium.[1][3]

  • Storage: Autosampler maintained strictly at 4°C .

Method A: Traditional HPLC (Benchmark)[1]
  • System: Agilent 1260 Infinity II / Waters Alliance.[1]

  • Column: L1 (C18), 250 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • A: Water (pH 2.5 with H3PO4).[1][3]

    • B: Acetonitrile.[1][3][4][5]

    • Gradient: 35% B to 55% B over 40 mins.[1]

  • Flow Rate: 1.0 mL/min.[1][5]

  • Temp: 25°C.

Method B: Advanced UPLC (Alternative)[1]
  • System: Waters ACQUITY UPLC H-Class.

  • Column: BEH C18, 100 x 2.1 mm, 1.7 µm.[6]

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1]

    • B: Acetonitrile.[1][3][4][5][7]

    • Gradient: 30% B to 50% B over 8 mins.

  • Flow Rate: 0.4 mL/min.[1]

  • Temp: 40°C (Optimized for mass transfer).

Inter-Laboratory Data Comparison

The following data represents the average of


 injections per lab.
Table 1: Chromatographic Performance (System Suitability)
ParameterMethod A (HPLC)Method B (UPLC)Acceptance Criteria
Run Time 55.0 min12.0 minN/A
Rosuvastatin RT 24.5 min4.2 minN/A
USP Tailing (Main Peak) 1.31.1NMT 1.5
Resolution (Anti-isomer) 1.83.2 NLT 1.5
Resolution (Lactone) 4.56.1NLT 2.0
Table 2: Inter-Laboratory Reproducibility (% RSD)

Comparison of quantitative results for the "Lactone" impurity (0.5% spike level).

MetricMethod A (Lab 1)Method A (Lab 2)Method B (Lab 1)Method B (Lab 2)
Lactone Area % 0.52%0.58%0.50%0.51%
% RSD (n=6) 2.4%3.1%0.8% 0.9%
Variance Source High dwell volume; on-column degradation.[1]Minimal dwell volume; rapid elution.[1]

Technical Discussion & Analysis

The Resolution Advantage (Method B)

Method B (UPLC) demonstrated a superior Resolution (


) for the critical Anti-isomer  compared to Method A (

).[1] The 1.7 µm particle size reduces the C-term (mass transfer resistance) of the Van Deemter equation, allowing for sharper peaks even at higher linear velocities. This is critical for Rosuvastatin, where the Anti-isomer elutes very close to the main peak.
The "Lactone" Artifact in Method A

In the inter-lab comparison (Table 2), Method A showed a distinct bias between Lab 1 and Lab 2 (0.52% vs 0.58%).

  • Root Cause: The long retention time (24.5 min) in an acidic mobile phase (pH 2.[1]5) allowed for on-column lactonization.[1] Lab 2 likely had a slightly longer dwell volume or a minor temperature deviation (26°C vs 25°C), accelerating the degradation during the run.

  • Solution: Method B elutes the main peak in 4.2 minutes. The exposure time to the acidic environment is reduced by ~83%, rendering the on-column degradation negligible. This explains the tight correlation (0.50% vs 0.51%) between labs using Method B.[1]

Method Transfer Workflow

To ensure successful transfer of Method B, the following workflow is recommended, adhering to ICH Q2(R2) principles of co-validation.

Method_Transfer cluster_labs Co-Validation (ICH Q2 R2) Start Method Transfer Initiation Risk Risk Assessment: (Dwell Volume, pH Sensitivity) Start->Risk LabA Lab A (Sender) Generate Reference Data Risk->LabA LabB Lab B (Receiver) Execute Protocol Risk->LabB Compare Statistical Comparison (t-test, F-test) LabA->Compare LabB->Compare Success Transfer Successful (Equivalence Established) Compare->Success Pass Fail Root Cause Analysis (Check pH, Column Age) Compare->Fail Fail Fail->Risk Iterate

Figure 2: Strategic workflow for transferring the Rosuvastatin UPLC method, emphasizing co-validation.

Conclusion

While traditional HPLC (Method A) remains compliant with older monographs, it introduces significant risk of inter-laboratory variability due to on-column degradation of Rosuvastatin.[1]

Recommendation: For drug development and high-throughput QC, Method B (UPLC/Sub-2µm) is the superior alternative.[1] It offers:

  • Higher Integrity: 6x faster elution prevents artifactual impurity formation.[1]

  • Better Resolution: Superior separation of the Anti-isomer (

    
    ).
    
  • Robustness: Lower %RSD across different laboratory environments.

Researchers must prioritize strict temperature control (4°C) of the autosampler regardless of the method chosen.

References

  • U.S. Pharmacopeia (USP). Rosuvastatin Calcium Monograph: Impurities.[1][4][8] USP-NF Online.[1] (Accessed 2023).[1][6][9] [Link][1]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[1][10] (2023).[1][6][8][9] [Link]

  • Trivedi, H.K., Patel, M.C. Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Rosuvastatin and Related Substances in Pharmaceutical Dosage Form.[11] Scientia Pharmaceutica, 2012; 80: 393–406.[11] [Link]

  • Reddy, G.R., et al. Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in Rosuvastatin Calcium.[12] Scientia Pharmaceutica, 2015; 83: 279–296.[13] [Link]

  • Dončević, L., et al. Degradation of Rosuvastatin: Kinetic Study and Identification of Degradation Products. Molecules, 2021. [Link]

Sources

Safety Operating Guide

Definitive Guide to Personal Protective Equipment (PPE) for Handling Rosuvastatin Dehydro Acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential, field-proven directives for the safe handling of Rosuvastatin dehydro acid. This compound, an impurity and analogue of the active pharmaceutical ingredient (API) Rosuvastatin, must be managed with the same level of caution as the parent API due to its potential pharmacological activity and the limited availability of specific toxicological data.[1][] Our approach is grounded in the principle of treating such compounds as Highly Potent Active Pharmaceutical Ingredients (HPAPIs), where containment and exposure prevention are paramount.[3][4]

This document moves beyond a simple checklist, delving into the causality behind each procedural step and establishing a self-validating system of safety.

Hazard Assessment: Understanding the Risk

This compound is a process- and degradation-related impurity of Rosuvastatin.[1] While a comprehensive toxicological profile for the dehydro acid is not widely available, the parent compound, Rosuvastatin, is a potent API. Safety Data Sheets (SDS) for Rosuvastatin and its salts indicate potential risks, including reproductive toxicity and organ damage with repeated exposure.[5][6] Therefore, the primary hazards when handling the dehydro acid in its common powder form are:

  • Inhalation: Airborne particles can be inhaled, leading to systemic exposure. This is the most significant risk.

  • Dermal Absorption: Contact with skin may lead to absorption.

  • Ingestion: Accidental ingestion via contaminated hands.

  • Ocular Exposure: Contact with eyes can cause irritation and absorption.

Given these risks, handling this compound requires stringent engineering controls and a robust PPE protocol to minimize occupational exposure.

The Hierarchy of Controls: PPE as the Final Safeguard

Before detailing PPE, it is critical to implement primary engineering and administrative controls. PPE should never be the sole line of defense.

  • Engineering Controls: The gold standard for handling potent powders is containment. Operations should be conducted within a certified chemical fume hood, a glovebox, or an isolator to prevent the release of airborne particles into the laboratory environment.[4][7]

  • Administrative Controls: Establish written Standard Operating Procedures (SOPs), provide comprehensive training on handling potent compounds, and clearly designate restricted areas for this work.[3]

Required Personal Protective Equipment (PPE) Ensemble

The following table summarizes the minimum required PPE for handling this compound. The selection is based on a risk assessment assuming the material is a potent compound.

PPE ComponentSpecificationRationale for Use
Respiratory Protection Powered Air-Purifying Respirator (PAPR) with a full hood and high-efficiency particulate air (HEPA/P100) filters.[8][9]A PAPR provides a higher assigned protection factor (APF) than standard half-mask respirators. The positive pressure inside the hood prevents airborne particles from entering, and it does not require fit-testing, offering more reliable protection.[9] This is crucial for preventing inhalation of potent dusts.
Hand Protection Double-Gloving System: Inner and outer pairs of nitrile gloves.The outer glove provides the primary barrier. In case of a tear or contamination, it can be removed, leaving the inner glove to protect the user during the doffing process. This significantly reduces the risk of skin exposure.[8]
Eye/Face Protection Integrated face shield of the PAPR hood. If not using a PAPR, chemical safety goggles and a face shield are mandatory.Provides a barrier against splashes and airborne particles. A PAPR hood offers comprehensive protection for the entire face and eyes.[10][11]
Body Protection Disposable coverall (e.g., Tyvek) with elastic cuffs. Cuffs should be taped to the outer gloves.Prevents contamination of personal clothing and skin. Taping the cuffs creates a seal, preventing particles from entering the sleeves.[8]
Foot Protection Disposable shoe covers worn over laboratory-dedicated shoes.Prevents the tracking of contaminants out of the designated handling area.

Operational Plan: Donning and Doffing Procedures

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Step-by-Step Donning Protocol
  • Preparation: Enter the designated gowning area. Remove all personal items (jewelry, watches).

  • Shoe Covers: Put on shoe covers.

  • Coverall: Step into the disposable coverall and zip it up completely.

  • Inner Gloves: Don the first pair of nitrile gloves, ensuring they fit snugly under the elastic cuffs of the coverall.

  • PAPR Hood: Place the PAPR hood over your head and secure it as per the manufacturer's instructions. Turn on the air supply and verify airflow.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the coverall.

  • Taping: Secure the outer glove to the coverall sleeve with laboratory tape to create a complete seal.

  • Final Check: Perform a final self-check in a mirror to ensure there are no exposed areas.

Step-by-Step Doffing Protocol (The "Contaminated-to-Contaminated" Principle)

This procedure is designed to ensure that the contaminated exterior of the PPE does not touch the user's skin or clean inner layers.

  • Initial Decontamination: Before exiting the handling area, wipe down the exterior of the outer gloves and any visibly contaminated areas of the coverall with an appropriate deactivating solution or wipe.

  • Tape Removal: Carefully remove the tape from the glove/sleeve interface.

  • Outer Gloves Removal: Peel off the outer gloves, turning them inside-out to contain the contamination. Dispose of them immediately in a designated hazardous waste container.

  • Coverall and Inner Gloves Removal:

    • Unzip the coverall.

    • Peel the coverall off from the shoulders, turning it inside-out as you go.

    • As you remove your hands from the sleeves, simultaneously peel off the inner gloves so they are contained within the inside-out coverall.

    • Dispose of the bundled coverall and inner gloves immediately into the hazardous waste container.

  • PAPR Hood Removal: Step out of the immediate work area. Turn off the air supply and remove the PAPR hood without touching your face. Place it in the designated area for cleaning and decontamination.

  • Shoe Covers Removal: While seated, remove shoe covers and dispose of them in the hazardous waste container.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[10]

Visualizing the Safety Workflow

The following diagram illustrates the critical sequence for donning and doffing PPE to ensure operator safety.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (Anteroom) d1 1. Shoe Covers d2 2. Coverall d1->d2 d3 3. Inner Gloves d2->d3 d4 4. PAPR Hood d3->d4 d5 5. Outer Gloves d4->d5 d6 6. Tape Cuffs d5->d6 f1 1. Remove Tape d6->f1 Enter Work Area f2 2. Remove Outer Gloves f1->f2 f3 3. Remove Coverall & Inner Gloves Together f2->f3 f4 4. Remove PAPR Hood f3->f4 f5 5. Remove Shoe Covers f4->f5 f6 6. Hand Hygiene f5->f6 f6->d1 Cycle Complete

Caption: PPE Donning and Doffing Workflow.

Disposal and Decontamination Plan

Disposal of Contaminated Materials

All disposable items that have come into contact with this compound are considered hazardous chemical waste.[12][13]

  • Waste Containment: Use clearly labeled, sealed hazardous waste containers (e.g., lined bins with secure lids) placed within the handling area.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and list the chemical constituents.[12]

  • Disposal Route: Do not dispose of this waste in regular trash or down the drain.[14] It must be collected and disposed of by a licensed hazardous waste management company in accordance with all local and federal regulations.[12][13][15]

Emergency Decontamination

In the event of a spill or personal contamination, follow these immediate steps:

  • Alert Personnel: Notify others in the area immediately.

  • Isolate the Area: Secure the area of the spill to prevent further spread.

  • Personal Decontamination: If there is contact with skin or clothing, immediately proceed to an emergency shower or eyewash station. Remove contaminated clothing while under the shower. Continue flushing the affected area for at least 15 minutes.[10]

  • Spill Cleanup: Only personnel trained in hazardous spill response should clean up the spill, using a spill kit containing appropriate absorbent materials and wearing the full PPE ensemble described above.

  • Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) department.

By adhering to this comprehensive guide, researchers can create a robust safety framework that minimizes the risk of exposure and ensures the responsible handling of this compound.

References

  • Senagana, C. (2024, January 30). Purity Protocols: An SOP for Decontamination of Materials Contacted with Active Pharmaceutical Ingredients (API). Pharmanewsonline. [Link]

  • Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients. [Link]

  • Hotha, K. (2023, March 9). Handling HPAPIs safely – what does it take? European Pharmaceutical Review. [Link]

  • KM Pharma Solution Private Limited. (n.d.). MSDS - Rosuvastatin Dehydro Analog (USP). [Link]

  • 3M. (n.d.). Pharmaceutical industry best practice. [Link]

  • ILC Dover. (n.d.). The Role of PAPRs in Pharmaceutical Manufacturing. [Link]

  • Pharmaceutical Technology. (2010, September 1). Handling HPAPIs. [Link]

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS ROSUVASTATIN. [Link]

  • Calgon Carbon Corporation. (2020, February 25). Treating Active Pharmaceutical Ingredients in Manufacturing Wastewater. [Link]

  • QUALIA. (2024, November 27). Effluent Decontamination: Ensuring Pharmaceutical Safety. BioSafe Tech. [Link]

  • CEFIC / EFPIA. (n.d.). Cleaning Validation in Active pharmaceutical Ingredient manufacturing plants. [Link]

  • AstraZeneca Australia. (2015, September 10). SAFETY DATA SHEET. [Link]

  • Veeprho. (n.d.). This compound. [Link]

  • Carl ROTH. (2025, August 27). Safety Data Sheet: Rosuvastatin calcium. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). Rosuvastatin Safety Data Sheet. [Link]

  • Office of Clinical and Research Safety. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes. [Link]

  • Princeton EHS. (n.d.). Laboratory Waste. [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Medical-Waste-Solutions.com. (2020, February 27). How To Dispose Of Lab Chemicals. [Link]

  • Rx Destroyer. (2022, January 20). Proper Disposal in Pharmaceutical Research is Extremely Important. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rosuvastatin dehydro acid
Reactant of Route 2
Reactant of Route 2
Rosuvastatin dehydro acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.